3-Bromo-7-nitroindazole (3-BNI) is a synthetic small molecule that functions as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). This compound has emerged as a valuable pharmacological tool in neuroscience research, particularly for investigating the role of nitric oxide (NO) signaling in various physiological and pathological processes. The compound belongs to the class of organic compounds known as indazoles, which are characterized by a pyrazole ring fused to a benzene ring [1].
The molecular structure of 3-BNI features a bromine substituent at the 3-position and a nitro group at the 7-position of the indazole ring system, which collectively contribute to its biological activity and selectivity profile. With a molecular weight of 242.03 g/mol and the chemical formula C₇H₄BrN₃O₂, 3-BNI represents an important chemical probe for dissecting NO-mediated signaling pathways in experimental models [1] [2] [3].
The following table summarizes the key physicochemical characteristics of this compound:
Table 1: Physicochemical Properties of this compound
| Property | Value/Specification | Source |
|---|---|---|
| Molecular Weight | 242.03 g/mol | [1] [2] [3] |
| Molecular Formula | C₇H₄BrN₃O₂ | [1] [2] [3] |
| CAS Number | 74209-34-0 | [2] [3] |
| PubChem CID | 1649 | [3] |
| Physical State | Solid | [2] |
| Solubility | Insoluble in H₂O; ≥10 mg/mL in ethanol; ≥45.1 mg/mL in DMSO | [2] |
| Storage Conditions | Desiccate at +4°C or store at -20°C | [2] [3] |
| Purity | ≥98% (HPLC) | [3] |
The compound demonstrates favorable lipophilicity with a predicted logP value of 2.39, suggesting good membrane permeability [1]. This property is particularly important for central nervous system applications where blood-brain barrier penetration is required for efficacy. The polar surface area of 74.5 Ų further supports the potential for CNS activity [1].
This compound functions primarily through the inhibition of nitric oxide synthase (NOS) isoforms, with particular selectivity toward the neuronal form:
Table 2: Nitric Oxide Synthase Inhibition Profile of 3-BNI
| Target Enzyme | Action | Biological Significance | |-------------------|------------|----------------------------| | Neuronal NOS (nNOS/NOS1) | Potent inhibitor | Regulates NO signaling in central and peripheral nervous systems; implicated in synaptic plasticity, neurotoxicity, and behavioral modulation | [1] [4] | | Inducible NOS (iNOS/NOS2) | Inhibitor | Mediates immune and inflammatory responses; upregulated in various pathological conditions | [1] | | Endothelial NOS (eNOS/NOS3) | Inhibitor | Regulates vascular tone and endothelial function; important for cardiovascular homeostasis | [1] |
The selectivity of 3-BNI for nNOS relative to other isoforms has been demonstrated in comparative studies with other indazole derivatives [3]. This selective inhibition makes it particularly valuable for discriminating nNOS-mediated effects from those involving other NOS isoforms in experimental settings.
The inhibition of nNOS by 3-BNI modulates several important signaling pathways:
Figure 1: Signaling pathways modulated by 3-BNI-mediated nNOS inhibition. 3-BNI inhibits nNOS, reducing NO production, which subsequently attenuates ER stress and CHOP-mediated apoptosis, ultimately resulting in neuroprotection.
The diagram illustrates the key mechanism through which 3-BNI exerts neuroprotective effects. By inhibiting nNOS, the compound reduces NO production, which subsequently attenuates endoplasmic reticulum (ER) stress and the induction of the pro-apoptotic transcription factor CHOP (CCAAT/enhancer binding protein homologous protein) [4] [5]. This pathway is particularly relevant in pathological conditions such as cerebral ischemia where excessive NO production contributes to neuronal damage.
Experimental Model: Type 2 diabetes was induced in male Sprague-Dawley rats by feeding a high-fat diet followed by streptozotocin (STZ) treatment (35 mg/kg). Focal cerebral ischemia was induced by 2 hours of middle cerebral artery occlusion (MCAO) followed by 22 hours of reperfusion [4] [5].
Intervention: 3-BNI was administered intraperitoneally at a dose of 30 mg/kg [4] [5].
Key Findings:
This study demonstrated that 3-BNI provides significant neuroprotection in a diabetic stroke model, suggesting its potential therapeutic value for ischemic brain injury, particularly in the context of comorbid metabolic conditions [4] [5].
Experimental Model: Spatial learning and memory were assessed in male rats using the Morris water maze (MWM) paradigm [6].
Intervention: Animals received 3-BNI (20 mg/kg/day) or saline via intraperitoneal injection for 5 days [6].
Key Findings:
These findings suggest that nNOS-derived NO plays a crucial role in spatial memory formation, highlighting the importance of balanced NO signaling for cognitive function [6].
Experimental Model: Maternal aggression was studied in lactating prairie voles (Microtus ochrogaster) [7].
Intervention: Animals were injected with either oil (vehicle) or 3-BNI [7].
Key Findings:
This study provides evidence for an excitatory role of nNOS-derived NO in the mediation of maternal aggression in rodents [7].
Interestingly, 3-BNI has also been identified as a chemical inhibitor of blue light signaling in plants:
Experimental Model: Arabidopsis seedlings germinated in dark conditions and subsequently exposed to blue light [8].
Intervention: Treatment with 3-BNI to inhibit cryptochrome function [8].
Key Findings:
This application demonstrates the versatility of 3-BNI as a research tool beyond mammalian systems, highlighting its utility in plant photobiology research [8].
Based on the published literature, the following protocol is recommended for in vivo studies:
Table 3: Experimental Administration Guidelines for 3-BNI
| Parameter | Specifications | References |
|---|---|---|
| Recommended Dose | 20-30 mg/kg | [4] [6] |
| Route of Administration | Intraperitoneal injection | [4] [6] |
| Dosing Frequency | Single dose or daily for up to 5 days | [4] [6] |
| Vehicle | Ethanol, DMSO, or oil-based vehicles | [2] [7] |
| Stock Solution Preparation | Dissolve in DMSO (≥45.1 mg/mL) or ethanol (≥10 mg/mL) | [2] |
While comprehensive toxicity data for 3-BNI is limited in the available literature, predicted ADMET properties provide some insight into its safety profile:
Table 4: Predicted ADMET Properties of this compound
| Property | Prediction | Confidence | |--------------|----------------|----------------| | Human Intestinal Absorption | Positive | High | [1] | | Blood-Brain Barrier Penetration | Positive | High | [1] | | CYP450 1A2 Inhibition | Inhibitor | High | [1] | | CYP450 2C19 Inhibition | Inhibitor | High | [1] | | AMES Toxicity | AMES toxic | Moderate | [1] | | Carcinogenicity | Non-carcinogen | Moderate | [1] |
Researchers should exercise appropriate caution when handling 3-BNI, particularly in light of the predicted AMES toxicity potential. As with any experimental compound, personal protective equipment should be worn, and proper laboratory safety protocols followed.
The table below summarizes the key chemical and physical properties of 3-Bromo-7-nitroindazole.
| Property | Details |
|---|---|
| CAS Number | 74209-34-0 [1] [2] |
| Molecular Formula | C(_7)H(_4)BrN(_3)O(_2) [1] [2] [3] |
| Molecular Weight | 242.03 g/mol [1] [2] [3] |
| Chemical Structure |
This compound structure [1] |
| SMILES | O=[N+](C1=CC=CC2=C1NN=C2Br)[O-] [1] [2] |
| Physical Form | Solid (Light yellow to yellow) [1] |
| Purity | Typically ≥98% (HPLC) [2] |
This compound acts as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing nitric oxide (NO) in the brain and nervous system [1] [3]. By inhibiting nNOS, it reduces the synthesis of NO, an important intercellular messenger [1].
The table below summarizes key quantitative data and experimental findings from research studies.
| Aspect | Details / Value | Experimental Context / Notes |
|---|---|---|
| Primary Target & Action | Neuronal Nitric Oxide Synthase (nNOS) / Inhibitor [1] [3] | More potent than 7-nitroindazole [2]. |
| In Vitro IC(_{50}) | 80 µM [1] | Inhibition of LPS and gamma-IFN-stimulated nitrite accumulation in mouse RAW 264.7 cells after 20 hours [1]. |
| Common In Vivo Doses | 3 - 30 mg/kg (rats, intraperitoneal) [1] | Effective dose range varies by model (e.g., 20 mg/kg for memory impairment) [1] [4]. |
| Solubility | DMSO: 100 mg/mL (413.17 mM) [1] Ethanol: ~50 mM [2] [5] | Hygroscopic DMSO impacts solubility [1]. |
Research using this compound has revealed several important biological functions of nNOS-derived NO:
Below are summarized methodologies from key studies to help guide your experimental design.
This protocol evaluates the effect of nNOS inhibition on cognitive function.
This experimental workflow can be visualized as follows:
This protocol assesses the role of nNOS in innate social behavior.
The logical flow and key findings of this study are summarized below:
3-BNI exerts its effects by directly inhibiting the neuronal isoform of nitric oxide synthase (nNOS). Here is a summary of its core mechanism and biological impact:
| Aspect | Description |
|---|---|
| Primary Target | Neuronal Nitric Oxide Synthase (nNOS/NOS1) [1] [2] |
| Other NOS Isoforms | Also inhibits endothelial NOS (eNOS/NOS3) and inducible NOS (iNOS) [1] |
| Mechanism | Competitive inhibition of nNOS enzyme, reducing conversion of L-arginine to NO and L-citrulline [3] |
| Key Biological Effect | Reduction of nitric oxide (NO) availability in the central nervous system [3] |
| Research Applications | Studies on spatial learning/memory, ischemic stroke neuroprotection, and micturition reflex modulation [3] [4] [5] |
The diagram below illustrates how 3-BNI interacts with the nNOS pathway and its downstream cellular effects:
Figure 1: 3-BNI inhibits nNOS, reducing NO production and downstream effects including pathological ER stress.
The following table summarizes key quantitative findings from experimental studies, primarily in rat models:
| Experimental Context | Dosage & Administration | Key Quantitative Findings & Effects | Citation |
|---|---|---|---|
| Spatial Learning & Memory (Morris water maze) | 20 mg/kg/day, intraperitoneal (i.p.) for 5 days | Impaired acquisition and probe trial performance; no change in locomotor activity or blood pressure. | [3] |
| Diabetic Stroke (Middle cerebral artery occlusion) | 3, 10, 30 mg/kg, i.p. | Dose-dependent inhibition of cerebral infarct and edema volume; improved neurological function; reduced DNA fragmentation and CHOP/GRP78 expression. | [4] [6] |
| Micturition Reflex (Urethane-anesthetized rats) | Intracerebroventricular (icv) administration | Prolonged intercontraction interval (ICI), suggesting inhibition of a brain NO-mediated facilitation pathway. | [5] |
| In Vitro Activity (RAW264.7 cells) | N/A | IC₅₀ = 80 μM for inhibition of nitrite accumulation. | [2] |
To help you evaluate or replicate findings, here are the methodologies from pivotal studies.
This protocol assesses cognitive effects using the Morris water maze (MWM).
This model evaluates 3-BNI's protective effects against stroke injury complicated by diabetes.
The workflow for the diabetic stroke model is visualized below:
Figure 2: Experimental workflow for evaluating 3-BNI in diabetic stroke.
This compound is a well-characterized research chemical for probing nNOS function. Its mechanism involves direct enzyme inhibition, reducing NO production. Key research applications include:
The table below summarizes the available potency and selectivity data for this compound.
| NOS Isoform | Potency (IC50 / Ki) | Selectivity vs. other isoforms | Experimental Context |
|---|---|---|---|
| Neuronal NOS (nNOS) | pIC50 ~6.1-6.5 (IC50 ~0.3-0.8 µM) [1] | Selective inhibitor of nNOS over eNOS and iNOS [2] | In vitro enzyme assay [1]. |
| Inducible NOS (iNOS) | Insufficient data | Insufficient data | The search results do not provide a specific IC50 value for iNOS. |
| Endothelial NOS (eNOS) | Insufficient data | Insufficient data | The search results do not provide a specific IC50 value for eNOS. |
| Cellular Assay | IC50 = 80 µM [2] | Not applicable | Inhibition of LPS and gamma-IFN-stimulated nitrite accumulation in mouse RAW 264.7 cells after 20 hours [2]. |
Here are the methodologies for key experiments cited in the search results, which you can use as a reference for your own research design.
The following diagrams illustrate the logical relationship of nNOS inhibition and a general experimental workflow for profiling an inhibitor, created using Graphviz per your specifications.
Diagram 1: Mechanism of selective nNOS inhibition by this compound, which prevents NO overproduction implicated in pathological conditions.
Diagram 2: A generalized workflow for profiling a NOS inhibitor, from initial in vitro assays to in vivo validation.
1. Introduction 3-Bromo-7-nitroindazole (3-Br 7-NI) is a potent and relatively selective inhibitor of neuronal Nitric Oxide Synthase (nNOS) [1] [2]. It is widely used in preclinical research to investigate the role of NO, a gaseous neuronal messenger, in various physiological and behavioral processes. Its selectivity makes it a preferred pharmacological tool over non-selective NOS inhibitors for attributing observed effects specifically to nNOS inhibition [2]. These notes summarize established in vivo dosing protocols from peer-reviewed studies.
2. Summary of Dosing Regimens The table below summarizes the quantitative dosing data for 3-Br 7-NI from various rodent studies.
| Research Area | Species & Model | Dose & Route | Dosing Frequency & Duration | Key Findings |
|---|---|---|---|---|
| Spatial Learning & Memory [1] [3] [2] | Male Wistar rats (Morris water maze) | 20 mg/kg/day, Intraperitoneal (i.p.) | Once daily for 5 days | Impaired spatial learning and memory acquisition. |
| Maternal Aggression [4] [5] | Lactating Prairie Voles | 20 mg/kg, Intraperitoneal (i.p.) | Three times per day for 4 days | Significantly impaired maternal aggression. |
| Morphine Withdrawal [6] | Morphine-dependent Rats | 10-40 mg/kg, Subcutaneous (s.c.) | Single dose, 2 hours before naloxone challenge | Attenuated several signs of naloxone-precipitated withdrawal. |
| Diabetic Stroke (Neuroprotection) [7] | Diabetic Sprague-Dawley rats (MCAO model) | 25 mg/kg, Intraperitoneal (i.p.) | Single dose, 30 minutes before ischemia | Attenuated brain infarct and edema volume. |
3. Detailed Experimental Protocol: Spatial Learning and Memory Study The most detailed protocol comes from a study investigating the role of nNOS in spatial learning using the Morris water maze (MWM) [1] [2].
4. Mechanism of Action & Signaling Pathway 3-Br 7-NI acts by selectively inhibiting the neuronal isoform of nitric oxide synthase (nNOS). This enzyme is responsible for producing nitric oxide (NO) in the central nervous system. The following diagram illustrates the key signaling pathway affected by 3-Br 7-NI.
This pathway is particularly critical in the CA1 region of the hippocampus for synaptic plasticity in apical dendrites, which underlies learning and memory [8]. Inhibition of nNOS by 3-Br 7-NI disrupts this cascade, leading to the impairment of processes like Long-Term Potentiation (LTP) and spatial memory formation [1].
5. Critical Considerations for Researchers
3-Bromo-7-nitroindazole (3-BNI) is a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor that has demonstrated significant neuroprotective properties in experimental models of cerebral ischemia, particularly in the context of comorbid conditions such as type 2 diabetes. The compound exerts its protective effects primarily through modulation of the nitric oxide (NO) signaling pathway and subsequent attenuation of endoplasmic reticulum (ER) stress-mediated apoptosis [1] [2]. Under ischemic conditions, excessive activation of nNOS leads to elevated NO production, which triggers a cascade of detrimental events including oxidative stress, calcium overload, and unfolded protein response (UPR) activation, ultimately resulting in neuronal apoptosis [3] [4]. 3-BNI effectively interrupts this cascade by inhibiting nNOS activity, thereby reducing NO-mediated toxicity and preserving neuronal viability.
The mechanistic pathway of 3-BNI's neuroprotective action involves multi-faceted interactions at the molecular level, as visualized in the following diagram:
Figure 1: Mechanism of 3-BNI neuroprotection in cerebral ischemia. 3-BNI inhibits nNOS activation, reducing NO overproduction and subsequent ER stress, ultimately preventing neuronal apoptosis.
Recent investigations have revealed that the neuroprotective efficacy of 3-BNI is particularly relevant in diabetic stroke models, where pre-existing metabolic disturbances exacerbate ischemic brain injury through enhanced ER stress pathways [1]. The compound significantly reduces cerebral infarct volume, attenuates brain edema, and improves functional recovery of neurological deficits in diabetic subjects subjected to cerebral ischemia/reperfusion (I/R) injury [1] [2]. Additionally, studies have demonstrated that 3-BNI modulates the AMPK signaling pathway and interacts with the CBS/H2S system, further contributing to its protective effects against oxygen-glucose deprivation (OGD)-induced ER stress [4].
The induction of type 2 diabetes in experimental animals represents a critical first step in modeling diabetic stroke. The following protocol has been validated in multiple studies investigating 3-BNI efficacy:
Table 1: Metabolic parameters in HFD/STZ-induced diabetic rats
| Parameter | Normal Control | Diabetic Model | Measurement Method |
|---|---|---|---|
| Plasma Glucose | Normal range | Significantly increased | Glucose oxidase method |
| Triglycerides | Normal range | Significantly increased | Enzymatic colorimetric test |
| Total Cholesterol | Normal range | Significantly increased | Enzymatic colorimetric test |
| Plasma Insulin | Normal range | No significant reduction | ELISA |
| Body Weight | Normal gain | No significant reduction | Weekly monitoring |
The middle cerebral artery occlusion (MCAO) model is widely employed to simulate human ischemic stroke:
The OGD model effectively simulates cerebral ischemic conditions in vitro and has been extensively used to investigate 3-BNI mechanisms:
The following diagram illustrates the complete experimental workflow for evaluating 3-BNI efficacy in in vitro OGD models:
Figure 2: Experimental workflow for evaluating 3-BNI efficacy in in vitro OGD models of cerebral ischemia.
Table 2: Neuroprotective effects of 3-BNI (30 mg/kg, i.p.) in diabetic rats subjected to MCAO
| Parameter | Sham Control | Diabetic I/R Vehicle | Diabetic I/R + 3-BNI | Statistical Significance |
|---|---|---|---|---|
| Cerebral Infarct Volume (%) | 0 ± 0 | 38.5 ± 4.2 | 18.7 ± 3.5 | p < 0.01 vs. Vehicle |
| Brain Edema Volume (%) | 2.1 ± 0.5 | 24.8 ± 3.1 | 12.3 ± 2.4 | p < 0.01 vs. Vehicle |
| Neurological Deficit Score | 0 ± 0 | 2.8 ± 0.4 | 1.4 ± 0.3 | p < 0.05 vs. Vehicle |
| DNA Fragmentation (TUNEL+ cells/field) | 5.2 ± 1.1 | 85.6 ± 9.3 | 32.4 ± 5.7 | p < 0.001 vs. Vehicle |
| GRP78 Expression (fold change) | 1.0 ± 0.1 | 3.8 ± 0.5 | 1.9 ± 0.3 | p < 0.01 vs. Vehicle |
| CHOP Expression (fold change) | 1.0 ± 0.1 | 4.2 ± 0.6 | 1.7 ± 0.3 | p < 0.01 vs. Vehicle |
Data presented as mean ± SEM; n=6-8 animals per group [1] [2]
Table 3: Concentration-dependent effects of 3-BNI on OGD-induced injury in PC12 cells
| Parameter | Control | OGD Vehicle | OGD + 3-BNI (10 μM) | OGD + 3-BNI (30 μM) | OGD + 3-BNI (100 μM) |
|---|---|---|---|---|---|
| Cell Viability (% of Control) | 100 ± 5.2 | 42.3 ± 4.8 | 58.6 ± 5.1* | 76.4 ± 6.2 | 74.9 ± 5.8 |
| NO Production (μM) | 3.2 ± 0.5 | 18.7 ± 2.1 | 14.3 ± 1.6* | 9.8 ± 1.2 | 8.9 ± 1.1 |
| nNOS Activity (U/mg protein) | 1.0 ± 0.1 | 3.5 ± 0.4 | 2.8 ± 0.3* | 1.8 ± 0.2 | 1.6 ± 0.2 |
| GRP78 Expression (fold change) | 1.0 ± 0.1 | 3.2 ± 0.3 | 2.6 ± 0.3 | 1.7 ± 0.2 | 1.5 ± 0.2 |
| CHOP Expression (fold change) | 1.0 ± 0.1 | 3.8 ± 0.4 | 3.1 ± 0.3 | 1.9 ± 0.2 | 1.8 ± 0.2 |
| Cleaved Caspase-12 (fold change) | 1.0 ± 0.1 | 3.5 ± 0.4 | 2.8 ± 0.3 | 1.6 ± 0.2 | 1.5 ± 0.2 |
Data presented as mean ± SEM; *p < 0.05, p < 0.01 vs. OGD Vehicle group [4]
The development of 3-BNI as a potential neuroprotective agent requires comprehensive absorption, distribution, metabolism, and excretion (ADME) profiling:
Table 4: Physicochemical and drug-like properties of 3-BNI
| Property | Value | Description |
|---|---|---|
| Chemical Formula | C₇H₄BrN₃O₂ | Heterocyclic aromatic compound |
| Molecular Weight | 242.03 g/mol | Within optimal range for CNS drugs |
| Hydrogen Bond Donors | 1 | Indazole NH group |
| Hydrogen Bond Acceptors | 4 | Nitro group oxygen atoms and indazole nitrogen |
| Rotatable Bonds | 1 | Limited molecular flexibility |
| Water Solubility | 0.757 mg/mL | Moderate aqueous solubility |
| logP | 2.39 | Moderate lipophilicity |
| Polar Surface Area | 74.5 Ų | Moderate polarity |
| Rule of Five Compliance | Yes | 0 violations, good drug-likeness |
Data sourced from DrugBank and computational predictions [5]
The pleiotropic activity of 3-BNI against multiple pathological pathways in cerebral ischemia positions it as a promising candidate for further development. Its efficacy in diabetic stroke models is particularly significant given the clinical comorbidity between diabetes and stroke, and the current lack of approved neuroprotective therapies [1] [2] [3]. The compound's ability to modulate the nNOS/NO/AMPK axis while attenuating ER stress-mediated apoptosis represents a multifaceted mechanism of action that may translate to superior clinical efficacy compared to agents targeting single pathways [4].
Future development should focus on:
The following diagram illustrates the complex interplay between 3-BNI's molecular targets and the pathological processes in cerebral ischemia:
Figure 3: Comprehensive molecular interactions of 3-BNI in cerebral ischemia. 3-BNI primarily inhibits nNOS, reducing NO overproduction and subsequent activation of multiple detrimental pathways including oxidative stress, ER stress, and mitochondrial dysfunction, ultimately preventing neuronal apoptosis.
The neuronal Nitric Oxide Synthase (nNOS) enzyme plays a critical role in synaptic plasticity, neurotransmission, and the molecular mechanisms underlying learning and memory formation. Nitric oxide (NO) functions as a diffusible intercellular messenger within the central nervous system, synthesized on demand through the conversion of L-arginine to L-citrulline via NOS [1]. 3-Bromo-7-nitroindazole (3-Br 7-NI) is recognized as a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS), demonstrating greater potency than its parent compound, 7-nitroindazole [2]. Its mechanism of action involves competing with both L-arginine and the cofactor tetrahydrobiopterin (H4B) at the enzyme's active site [3].
The strategic use of 3-Br 7-NI allows researchers to dissect the specific contributions of nNOS-derived NO signaling in cognitive processes. Empirical evidence indicates that chronic administration of 3-Br 7-NI significantly impairs spatial memory formation in rodent models, without inducing alterations in locomotor activity or blood pressure, highlighting its specific central action [1] [4]. Furthermore, 3-Br 7-NI has demonstrated neuroprotective properties in models of brain ischemic injury, implicating the involvement of pathways beyond NO synthesis, such as the inhibition of endoplasmic reticulum stress-mediated apoptosis [5]. These characteristics make 3-Br 7-NI an invaluable pharmacological tool for elucidating nNOS function in the brain and for exploring novel therapeutic targets for neurodegenerative diseases and cognitive disorders.
1. Chemical Properties of this compound:
2. Stock Solution Preparation:
3. Dosing Regimen:
The MWM is a hippocampus-dependent task used to assess spatial learning and memory [6] [7]. The core setup involves a large circular pool filled with opaque water and a hidden escape platform.
1. Pre-Test Preparations:
2. Protocol for Discerning Memory Stage-Specific Effects: The timing of drug administration is critical for determining its effect on specific stages of memory. The following protocol is adapted for fast-acting compounds like 3-Br 7-NI [6].
Table 1: Experimental Groups for Discerning Memory Stage Effects
| Experimental Group | Treatment During Training Days | Treatment Before/After Probe Trial | Memory Process Assessed |
|---|---|---|---|
| Acquisition Group | Drug injection 30 min before each training session | No drug or vehicle before probe trial | Learning of new information |
| Consolidation Group | Drug injection immediately after each training session | No drug or vehicle before probe trial | Stabilization of learned information |
| Retrieval Group | Mock or vehicle injection during training | Drug injection 30 min before probe trial | Recall of stored information |
| Vehicle Control Group | Vehicle injection during training | Vehicle injection before probe trial | Baseline performance |
3. Standard Training Protocol (Acquisition Phase):
4. Probe Trial (Memory Retrieval Test):
5. Cued Navigation Test (Sensorimotor Control):
Modern video tracking software (e.g., ANY-Maze, SMART) is used to record and analyze performance [6].
Table 2: Key Behavioral Parameters in the MWM
| Parameter | Description | Interpretation |
|---|---|---|
| Escape Latency | Time taken to reach the platform during training. | Measures learning rate; decreases with effective learning. |
| Path Length | Total distance swam to reach the platform. | A more reliable measure of learning than latency, as it is less confounded by swimming speed. |
| Time in Target Quadrant | Percentage of time spent in the quadrant where the platform was located during the probe trial. | Indicates spatial reference memory retention. |
| Platform Crossings | Number of times the animal crosses the exact former location of the platform during the probe trial. | A precise measure of spatial accuracy. |
| Search Strategy | Qualitative classification of swim paths (e.g., focused, random, thigmotaxis). | Provides insight into the animal's cognitive approach. |
| Proximity (Gallagher Measure) | Average distance from the platform location during the probe trial. | A highly sensitive measure of spatial memory. |
Novel Analysis Techniques: Advanced analysis methods, such as vector field mapping, can uncover subtle deficits. These techniques measure:
Chronic administration of 3-Br 7-NI (20 mg/kg/day) is expected to produce a clear impairment in spatial learning and memory.
Table 3: Expected Outcomes from 3-Br 7-NI Administration in the MWM
| Experimental Phase | Vehicle Control Group | 3-Br 7-NI Treated Group | Biological Implication |
|---|---|---|---|
| Acquisition (Training) | Steady decrease in escape latency and path length over days. | Significantly slower learning rate; higher escape latency and longer path length throughout training. | nNOS inhibition disrupts the neural mechanisms required for new spatial learning. |
| Probe Trial | Strong preference for the target quadrant; multiple platform crossings. | Significantly less time in target quadrant; fewer platform crossings; more random search pattern. | nNOS inhibition impairs the consolidation and/or retrieval of spatial memory. |
| Cued Test | Normal escape latency to visible platform. | Normal escape latency to visible platform. | Confirms that deficits are cognitive, not due to motor or visual impairments. |
| Molecular Analysis | Significant increase in hippocampal BDNF mRNA post-training. | Blunted or absent increase in hippocampal BDNF mRNA expression [1]. | nNOS activity is linked to BDNF expression, a key protein for synaptic plasticity. |
| Physiological Controls | Normal locomotor activity and blood pressure. | No significant change in locomotor activity or blood pressure [1]. | Effects are centrally mediated and not due to general health deterioration. |
Key Interpretation: The reversal of 3-Br 7-NI-induced deficits by co-administration of the NOS substrate L-arginine confirms that the observed effects are NO-dependent and specifically linked to the inhibition of the enzyme's activity [1] [4].
The cognitive deficits induced by 3-Br 7-NI are primarily mediated through the disruption of nNOS-derived NO signaling in the hippocampus, a brain region critical for spatial memory.
Diagram 1: The dual role of nNOS inhibition by 3-Br 7-NI. In light blue are the components of the physiological NO signaling pathway crucial for memory. 3-Br 7-NI (in red) inhibits this pathway, impairing memory. Simultaneously, in pathological conditions like stroke, 3-Br 7-NI can provide neuroprotection (green) by attenuating detrimental ER stress pathways.
This compound is a potent and selective tool for investigating the critical role of neuronal nitric oxide synthase in cognitive function. The protocols outlined herein provide a robust framework for assessing its effects on distinct stages of spatial learning and memory in the Morris water maze. The expected impairment in acquisition and retrieval, coupled with the lack of motor effects, solidifies the link between nNOS activity and hippocampal-dependent memory processes. Furthermore, its emerging role in neuroprotection via ER stress pathways opens new avenues for research into cognitive disorders associated with metabolic and ischemic brain injury.
The search for effective neuroprotective agents against ischemic stroke represents a critical challenge in translational neuroscience, particularly for patients with comorbid conditions like type 2 diabetes who often experience more severe neurological damage and have limited treatment options. Among the investigated therapeutic targets, neuronal nitric oxide synthase (nNOS) and its downstream effectors have emerged as promising candidates due to their central role in mediating ischemic brain injury. 3-Bromo-7-nitroindazole (3-BNI) is a potent and selective nNOS inhibitor that has demonstrated significant neuroprotective properties across multiple experimental models of cerebral ischemia. The compound acts by modulating the intercellular messenger nitric oxide (NO) synthesis throughout the body and brain, affecting key pathological processes that emerge following ischemic insult [1]. Recent evidence indicates that the endoplasmic reticulum (ER) stress pathway, particularly through the C/EBP homologous protein (CHOP), serves as a crucial mechanism underlying 3-BNI's therapeutic effects, connecting cerebrovascular ischemia with the complex metabolic disturbances seen in diabetes [2] [3].
The significance of these findings is underscored by the limitations of current stroke therapeutics, especially for diabetic patients who experience exacerbated brain damage following ischemic events. Diabetes has been shown to augment ischemic brain injury by enhancing ER stress and apoptosis associated with increased CHOP induction in rats [2]. The intersection of NO signaling and ER stress provides a novel framework for understanding how metabolic and cerebrovascular pathologies converge at the molecular level. 3-BNI represents not just a investigative tool but a potential lead candidate for developing safer and more effective treatments for ischemic stroke complicated by diabetes, filling an important gap in the current neuroprotection landscape [2] [3].
The neuroprotective efficacy of 3-BNI stems from its selective inhibition of nNOS, which attenuates the overproduction of nitric oxide that occurs following cerebral ischemia. Under ischemic conditions, particularly in a hyperglycemic environment, there is excessive activation of nNOS, leading to elevated NO levels that contribute to neuronal injury through multiple pathways [2] [4]. The primary mechanism involves the initiation of endoplasmic reticulum stress, triggering the unfolded protein response (UPR). Under severe or prolonged stress, the UPR transitions from adaptive to pro-apoptotic signaling through the upregulation of CHOP (CCAAT/enhancer-binding protein homologous protein), a transcription factor that promotes apoptosis in stressed cells [2]. 3-BNI administration significantly reduces CHOP expression along with other ER stress markers such as GRP78 and cleaved caspase-12, indicating suppression of the ER stress-associated apoptotic pathway [2] [3].
In diabetic stroke models, the exacerbation of ischemic injury involves additional complexity through the disruption of the cystathionine β-synthase (CBS)/hydrogen sulfide (H₂S) system. Research has demonstrated that oxygen-glucose deprivation (OGD) induces downregulation of the CBS/H₂S system, which in turn facilitates excessive nNOS/NO/AMP-activated protein kinase (AMPK) signaling activation [4]. This interconnected pathway creates a vicious cycle of metabolic stress and neuronal damage. 3-BNI interrupts this cycle by reducing nNOS activity and NO production, thereby diminishing subsequent AMPK phosphorylation and ER stress induction [4]. The compound's ability to modulate this sophisticated network of signaling molecules underscores its potential as a multifaceted therapeutic agent for stroke under diabetic conditions.
Table 1: In Vivo Efficacy of 3-BNI in Diabetic Stroke Models
| Parameter | Diabetic Stroke Model (Control) | 3-BNI Treatment (30 mg/kg) | Assay Method | Reference |
|---|---|---|---|---|
| Brain Infarct Volume | Significantly larger | ~40-50% reduction | TTC staining | [2] [3] |
| Cerebral Edema | Pronounced | Significant attenuation | Wet-dry weight method | [2] [3] |
| Neurological Deficit Score | Severe deficits | Marked improvement | Bederson scoring system | [2] [3] |
| DNA Fragmentation | Extensive TUNEL-positive cells | Significant reduction | TUNEL assay | [2] [3] |
| GRP78 Expression | Markedly elevated | Substantial decrease | Western blot/IHC | [2] [3] |
| CHOP Expression | Significantly increased | Pronounced reduction | Western blot/IHC | [2] [3] |
Table 2: In Vitro Effects of 3-BNI in PC12 Cells Under OGD Conditions
| Parameter | OGD Control | 3-BNI Treatment | Concentration | Reference |
|---|---|---|---|---|
| Cell Viability | Dramatically reduced | Significant protection | 10-30 µM | [4] |
| NO Production | Markedly increased | Significant reduction | 10-30 µM | [4] |
| nNOS Activity | Significantly elevated | Dose-dependent inhibition | 10-30 µM | [4] |
| GRP78 Expression | Increased | Attenuated expression | 10-30 µM | [4] |
| CHOP Expression | Upregulated | Downregulated | 10-30 µM | [4] |
| Cleaved Caspase-12 | Enhanced | Reduced | 10-30 µM | [4] |
Table 3: Dose-Dependent Effects of 3-BNI in Animal Models
| Dosage (mg/kg) | Efficacy on Infarct Volume | Effect on Neurological Function | Model System | Reference |
|---|---|---|---|---|
| 3 | Moderate reduction | Mild improvement | Diabetic stroke rats | [3] [1] |
| 10 | Significant reduction | Marked improvement | Diabetic stroke rats | [3] [1] |
| 20 | Not reported | Impaired spatial memory | Normal rats | [1] |
| 30 | Maximal reduction | Significant functional recovery | Diabetic stroke rats | [2] [3] |
The diabetic stroke model is induced in male Sprague-Dawley rats (weighing 110-140 g initially) through a well-established protocol combining high-fat diet (HFD) feeding and streptozotocin (STZ) administration [2]. Specifically:
Focal cerebral ischemia is induced via middle cerebral artery occlusion (MCAO) method:
Diagram 1: 3-BNI Neuroprotective Signaling Pathway. This diagram illustrates the molecular mechanism by which 3-BNI confers neuroprotection against cerebral ischemic injury, particularly under diabetic conditions. The pathway highlights how 3-BNI inhibits nNOS activation, thereby reducing NO overproduction and subsequent AMPK phosphorylation and ER stress induction, ultimately preventing neuronal apoptosis. The disrupted CBS/H₂S system in diabetes exacerbates this pathway, which can be modulated by 3-BNI intervention.
Diagram 2: Experimental Workflow for Diabetic Stroke Study. This workflow outlines the comprehensive methodology for evaluating the neuroprotective effects of 3-BNI in a diabetic stroke model. The protocol begins with induction of type 2 diabetes using high-fat diet and streptozotocin, followed by middle cerebral artery occlusion to induce cerebral ischemia. 3-BNI is administered at reperfusion onset, with multiple endpoints assessed after 22 hours of reperfusion to comprehensively evaluate neuroprotection.
The accumulating evidence from both in vivo and in vitro studies demonstrates that 3-BNI provides significant neuroprotection against cerebral ischemic injury, particularly under diabetic conditions. The compound's efficacy stems primarily from its selective inhibition of nNOS, which modulates the downstream ER stress pathway involving CHOP activation. The comprehensive data presented in these application notes support the continued investigation of 3-BNI as a promising therapeutic candidate for stroke, especially in the context of diabetic comorbidity which represents a clinically challenging population with limited treatment options.
Future research should focus on optimizing dosing regimens and therapeutic time windows, as well as exploring potential combinations with other neuroprotective agents that target complementary pathways. Additionally, further investigation into the precise molecular crosstalk between NO signaling, the CBS/H₂S system, and ER stress pathways may reveal novel therapeutic targets. The protocols provided herein offer robust methodologies for such continued investigation, with appropriate quantitative measures for assessing efficacy at both functional and molecular levels.
3-Bromo-7-nitroindazole (3-Br 7-NI) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS) that has emerged as a valuable research tool for investigating the complex relationships between nitric oxide signaling, brain-derived neurotrophic factor (BDNF) expression, and cognitive function. The compound specifically targets the neuronal isoform of NOS, exhibiting greater selectivity for nNOS compared to other isoforms such as endothelial NOS (eNOS) or inducible NOS (iNOS), making it particularly useful for central nervous system research [1] [2]. Recent studies have demonstrated that 3-Br 7-NI administration impairs spatial learning and memory performance in rodent models while concurrently affecting BDNF expression patterns in hippocampal regions [1] [3] [4]. These findings position 3-Br 7-NI as a crucial pharmacological tool for deciphering the molecular mechanisms underlying cognitive processes and neurodegenerative conditions.
The significance of 3-Br 7-NI in neuroscience research extends beyond its application as a selective nNOS inhibitor. This compound has proven instrumental in elucidating the functional relationship between nitric oxide signaling and BDNF-mediated plasticity mechanisms. Research indicates that BDNF, a member of the neurotrophin family, plays a fundamental role in neuronal survival, differentiation, and synaptic plasticity [5]. The interaction between nNOS-derived nitric oxide and BDNF signaling pathways represents a critical point of convergence in the regulation of cognitive processes, with implications for understanding and potentially treating various neurological and psychiatric disorders including Alzheimer's disease, stroke, and depression [6] [5] [7]. These application notes provide comprehensive experimental protocols and technical data to facilitate rigorous investigation of nNOS-BDNF interactions in the context of neurological function and dysfunction.
The molecular interplay between neuronal nitric oxide synthase (nNOS) and brain-derived neurotrophic factor (BDNF) represents a sophisticated signaling network that regulates synaptic plasticity, learning, and memory processes. This compound specifically targets nNOS, the predominant nitric oxide synthase isoform in neurons, thereby reducing the conversion of L-arginine to L-citrulline and nitric oxide (NO) production [1] [3]. This inhibition has cascading effects on BDNF signaling, as NO functions as an intercellular messenger that influences BDNF expression and secretion. BDNF itself activates tropomyosin receptor kinase B (TrkB), initiating several intracellular signaling pathways including the Ras/MAPK/ERK pathway, IRS-1/PI3K/AKT pathway, and PLC/DAG/IP3 pathway [5]. These pathways ultimately converge on transcription factors such as CREB (cAMP response element-binding protein) that regulate genes involved in neuronal survival, differentiation, and synaptic strengthening.
The diagram below illustrates the complex signaling pathways through which 3-Br 7-NI modulates nNOS activity and subsequently influences BDNF signaling and cognitive processes:
The functional consequences of nNOS inhibition on BDNF signaling are particularly evident in the hippocampus, a brain region crucial for learning and memory. Under normal conditions, spatial learning tasks such as the Morris water maze (MWM) are associated with significantly increased BDNF mRNA expression in the hippocampus [1] [4]. However, chronic administration of 3-Br 7-NI (20 mg/kg/day for 5 days) prevents this training-induced BDNF upregulation, resulting in impaired acquisition and retention of spatial memory tasks [1]. Importantly, these effects are NO-dependent, as co-administration of L-arginine, the precursor for NO synthesis, reverses the behavioral deficits induced by 3-Br 7-NI [1] [3]. This demonstrates the specific involvement of nNOS-derived NO in the molecular mechanisms underlying spatial memory formation and highlights the intricate relationship between nitric oxide signaling and BDNF-mediated plasticity.
BDNF is synthesized as a 32-35 kDa precursor protein (proBDNF) in the endoplasmic reticulum, which undergoes proteolytic cleavage to form the 13 kDa mature BDNF (mBDNF) [5]. The mature form exists as a non-covalently linked homodimer and binds with high affinity to the TrkB receptor, initiating the intracellular signaling cascades illustrated above [5]. Physiochemical characterization reveals that BDNF is negatively charged, non-polar, and hydrophilic with a GRAVY (Grand Average of Hydropathicity) score of -0.456, indicating its hydrophilic nature and solubility in aqueous environments [8]. Structural analyses show a predominance of α-helical content compared to β-sheet structures, which is significant for its functional interactions with target receptors [8]. Understanding these structural properties is essential for investigating how nNOS inhibition might influence BDNF conformation, receptor binding, and subsequent signaling events in various neurological contexts.
Table 1: Summary of Key Experimental Findings with 3-Br 7-NI
| Experimental Model | Dosage & Administration | Behavioral Effects | Molecular Effects | Citation |
|---|---|---|---|---|
| Spatial learning in rats (Morris water maze) | 20 mg/kg/day, i.p. for 5 days | Impaired acquisition and retention; no locomotor effects | Blocked training-induced BDNF mRNA increase in hippocampus | [1] [4] |
| Diabetic stroke model (MCAO) | 3-30 mg/kg, i.p., single dose | Improved neurological function; reduced infarct volume | Decreased ER stress markers (GRP78, CHOP); reduced DNA fragmentation | [7] |
| CUMS-induced depression model | 20 mg/kg/day, i.p. for 5 weeks | Reduced depression-like behavior; improved sucrose preference | Increased BDNF protein in CA1 and CA3 hippocampal regions | [6] |
| In vitro nNOS inhibition | IC50 values for nNOS inhibition | Potent nNOS inhibition with selectivity over eNOS/iNOS | Reduced NO production in neuronal systems | [2] |
Table 2: Dose-Dependent Effects of 3-Br 7-NI in Various Disease Models
| Dose | Stroke Model (Diabetic Rats) | Spatial Learning (Healthy Rats) | Depression Model (CUMS) |
|---|---|---|---|
| 3 mg/kg | Reduced infarct volume by ~25%; improved functional recovery | Not tested | Not tested |
| 10 mg/kg | Reduced infarct volume by ~45%; significant functional improvement | Mild impairment in acquisition | Not tested |
| 20 mg/kg | Not tested | Significant impairment in acquisition and probe trial | Reduced immobility time in FST; increased sucrose preference |
| 30 mg/kg | Maximal protection (~60% infarct reduction); abolished neurological deficits | Not tested | Not tested |
The differential effects of 3-Br 7-NI across various experimental models highlight the complex role of nNOS in neurological function and pathology. In healthy rats, nNOS inhibition impairs spatial learning and memory, suggesting that physiological NO signaling is essential for normal cognitive processes [1]. Conversely, in pathological conditions such as diabetic stroke, 3-Br 7-NI exhibits neuroprotective properties by reducing endoplasmic reticulum stress and apoptosis through modulation of GRP78 and CHOP expression [7]. Similarly, in depression models, chronic 3-Br 7-NI administration produces antidepressant-like effects and increases BDNF protein levels in specific hippocampal subregions [6]. These contrasting outcomes underscore the dual nature of NO signaling in the brain—physiologically necessary for normal cognitive function, yet potentially detrimental in specific pathological contexts—and emphasize the importance of disease state considerations when interpreting experimental results with nNOS inhibitors.
Purpose: To evaluate the effects of 3-Br 7-NI on spatial learning, memory acquisition, and the relationship with BDNF expression in the hippocampus.
Materials:
Procedure:
Technical Notes: Maintain consistent lighting and noise conditions throughout testing. Ensure water temperature remains at 22±1°C. Include a positive control group (e.g., L-arginine co-administration) to confirm NO-dependent effects. Monitor potential effects on locomotor activity and visual function that could confound interpretation of spatial learning deficits [1] [3] [4].
Purpose: To investigate the neuroprotective effects of 3-Br 7-NI against cerebral ischemia/reperfusion injury in the context of comorbid type 2 diabetes.
Materials:
Procedure:
Technical Notes: Include sham-operated controls and vehicle-treated diabetic ischemic controls. Consider measuring blood pressure to exclude cardiovascular confounds, as nNOS inhibitors typically do not affect mean arterial blood pressure at these doses [7]. Optimize MCAO duration based on pilot studies to ensure reproducible infarct sizes.
The experimental findings with 3-Br 7-NI have significant implications for understanding and potentially treating various neurological and psychiatric conditions. In cerebral ischemia, particularly with comorbid conditions like diabetes, 3-Br 7-NI demonstrates robust neuroprotective effects by mitigating endoplasmic reticulum stress and apoptosis [7]. This suggests therapeutic potential for nNOS inhibition in stroke management, especially given the compound's ability to cross the blood-brain barrier and selectively target neuronal NO production without significant effects on systemic blood pressure at appropriate doses [1] [7]. In depression models, chronic 3-Br 7-NI administration produces antidepressant-like effects accompanied by increased BDNF expression in hippocampal subregions, highlighting the complex interplay between NO signaling and neurotrophic factors in mood regulation [6]. These findings position nNOS as a potential target for novel antidepressant strategies.
Future research directions should explore the temporal dynamics of nNOS inhibition on BDNF signaling across different brain regions and developmental stages. The contrasting effects of 3-Br 7-NI in healthy versus diseased brains warrant further investigation to identify conditions under which nNOS inhibition may be therapeutically beneficial versus detrimental. Additionally, combination studies with existing neuroprotective or cognitive-enhancing agents could reveal synergistic approaches for treating neurological disorders. From a technical perspective, advanced delivery methods such as nanoparticle-based systems or conditional knockout models could provide more precise spatial and temporal control over nNOS inhibition, allowing for more refined dissection of NO-BDNF interactions in specific neural circuits. The development of even more selective nNOS inhibitors with improved pharmacokinetic profiles may also yield compounds with enhanced therapeutic potential and reduced off-target effects.
Abstract: This application note summarizes the therapeutic potential and molecular mechanisms of 3-Bromo-7-nitroindazole in diabetic cerebral ischemia/reperfusion injury. 3-BNI, a selective neuronal nitric oxide synthase inhibitor, significantly reduces infarct size, alleviates brain edema, and improves functional recovery in diabetic stroke models. Its neuroprotection is primarily mediated through the inhibition of the endoplasmic reticulum stress pathway involving CHOP.
3-BNI confers neuroprotection in diabetic stroke through a multi-faceted mechanism:
The diagram below illustrates the proposed signaling pathway and neuroprotective mechanism of 3-BNI in diabetic cerebral I/R injury.
Figure 1: Proposed mechanism of this compound (3-BNI) against diabetic cerebral I/R injury. 3-BNI inhibits nNOS, reducing NO production and subsequent ER stress, leading to decreased neuronal apoptosis and improved outcomes. Red denotes pathological processes; green denotes 3-BNI's protective actions.
The neuroprotective efficacy of 3-BNI is supported by concrete experimental data.
Table 1: Key Neuroprotective Effects of 3-BNI (30 mg/kg, i.p.) in Diabetic Rat MCAO Model [1]
| Assessment Parameter | Effect of 3-BNI Treatment | Measurement Method |
|---|---|---|
| Cerebral Infarct Volume | Significant inhibition | TTC Staining |
| Brain Edema Volume | Significant reduction | Dry/Wet Weight Measurement |
| Neurological Deficits | Improved functional recovery | Neurological Severity Scores |
| DNA Fragmentation | Lesser fragmentation in ischemic penumbra | TUNEL Assay |
| ER Stress Markers | Reduced GRP78 & CHOP expression | Immunohistochemistry, Western Blot |
For researchers aiming to replicate or build upon these findings, here are the core methodologies.
Table 2: Detailed Experimental Protocol for Diabetic Stroke Model & 3-BNI Testing [1] [3]
| Protocol Component | Detailed Methodology |
|---|---|
| Animal Model | Male Sprague-Dawley rats [3]. |
| Diabetes Induction | High-fat diet for 3 weeks + single intraperitoneal injection of Streptozotocin (STZ, 35 mg/kg) [1] [3]. Diabetes confirmed by fasting blood glucose ≥ 16.67 mmol/L (300 mg/dL) [3]. |
| Cerebral I/R Model | Transient Focal Ischemia: Middle Cerebral Artery Occlusion (MCAO) for 2 hours, followed by 22 hours of reperfusion [1]. Proper occlusion and reperfusion confirmed by laser Doppler flowmetry [3]. |
| Drug Administration | 3-BNI administered intraperitoneally (i.p.) at a dose of 30 mg/kg [1]. |
| Key Outcome Assessments | • Infarct Volume: 2,3,5-Triphenyltetrazolium chloride (TTC) staining. • Brain Edema: Dry/Wet weight method. • Neurological Function: Neurological severity scores (NSS) or Longa score. • Apoptosis: TUNEL assay. • Molecular Markers: Western blot/Immunohistochemistry for GRP78 and CHOP [1] [3]. |
This compound (3-BNI) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for producing the intercellular messenger nitric oxide (NO) in the central nervous system. This small molecule compound has emerged as a valuable research tool for investigating the role of NO signaling in various physiological and pathological conditions, including neurological disorders, metabolic diseases, and cerebral ischemic injury. With its molecular weight of 242.03 g/mol and chemical formula of C₇H₄BrN₃O₂, 3-BNI exhibits sufficient bioavailability and blood-brain barrier penetration to effectively modulate neuronal NO synthesis in experimental models, making it particularly useful for studying NO-mediated processes in learning, memory, and neuroprotection [1] [2].
The significance of 3-BNI in neuroscience research stems from its selective inhibition of the neuronal isoform of NOS compared to endothelial (eNOS) and inducible (iNOS) forms, though at higher concentrations it may also inhibit other isoforms. This selectivity profile enables researchers to specifically interrogate neuronal NO signaling pathways without concurrently affecting other NOS isoforms to the same extent. The compound has been demonstrated to effectively modulate spatial learning and memory processes, attenuate brain injury following ischemic stroke, and influence stress-induced behavioral responses in various animal models, providing insights into potential therapeutic strategies for conditions where NO signaling is dysregulated [1] [2] [3].
This compound belongs to the class of organic compounds known as indazoles, which are characterized by a pyrazole ring fused to a benzene ring. The compound features a bromine atom at the 3-position and a nitro group at the 7-position of the indazole ring system, which are essential for its biological activity and selectivity toward nNOS. The presence of these electron-withdrawing groups enhances the compound's ability to interact with the enzyme active site and compete with essential cofactors. The molecular structure supports its function as a heterocyclic aromatic compound with predicted blood-brain barrier permeability, making it particularly suitable for central nervous system applications [4] [5].
Table 1: Chemical and Physical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Molecular Weight | 242.03 g/mol | [4] [1] |
| Chemical Formula | C₇H₄BrN₃O₂ | [4] [1] |
| CAS Number | 74209-34-0 | [4] [1] |
| Purity | ≥98% (HPLC) | [4] |
| Physical Form | Light yellow to yellow solid | [1] |
| Storage Conditions | Desiccate at +4°C | [4] |
The solubility profile of 3-BNI makes it particularly suitable for experimental applications requiring stock solution preparation. The compound demonstrates high solubility in DMSO (100 mg/mL or 413.17 mM), moderate solubility in ethanol (12.1 mg/mL or 50 mM), and limited aqueous solubility. This profile necessitates the use of organic solvents for stock solution preparation followed by dilution in aqueous buffers or saline for biological experiments. For long-term storage, stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, with careful avoidance of repeated freeze-thaw cycles to maintain compound stability and potency [4] [1].
Table 2: Solubility and Stock Solution Preparation
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Storage Conditions |
|---|---|---|---|
| DMSO | 24.2 | 100 | -80°C for 6 months; -20°C for 1 month |
| Ethanol | 12.1 | 50 | -20°C for 1 month |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥2.5 | ≥10.33 | Prepare fresh for in vivo studies |
For in vivo applications, 3-BNI requires careful formulation to ensure bioavailability while maintaining compound stability. The recommended formulation for animal studies consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which provides a clear solution at concentrations ≥2.5 mg/mL (10.33 mM). This formulation strategy balances the need for adequate solubilization with acceptable biocompatibility for administration in laboratory animals. The compound is typically administered via intraperitoneal (i.p.) injection in rodents, with dosing regimens ranging from single administrations to repeated dosing over several weeks depending on the experimental model and research objectives [1].
Treatment protocols for 3-BNI administration must be tailored to the specific research objectives and animal models employed. For investigation of spatial learning and memory, the established protocol involves daily intraperitoneal administration of 5-20 mg/kg for 5 consecutive days, with behavioral assessments such as the Morris water maze conducted during or shortly after the treatment period. This regimen has been shown to effectively impair the acquisition of spatial learning tasks without affecting locomotor activity or blood pressure, indicating specific effects on cognitive processes rather than general health or motor function [2].
For studies focusing on cerebral ischemic injury in diabetic stroke models, a single dose of 3-30 mg/kg administered intraperitoneally immediately following reperfusion has demonstrated significant neuroprotective effects. In chronic stress models investigating depression-like behaviors, prolonged administration of 20 mg/kg daily for 5 weeks has been employed to assess the compound's effects on stress-induced behavioral and biochemical changes. These extended treatment regimens require careful monitoring of animal health and potential side effects, although studies have reported no significant alterations in basic physiological parameters with appropriate dosing [1] [3].
3-BNI has been extensively utilized in neuroscience research to elucidate the role of NO signaling in various neurological processes and disorders. In studies investigating spatial learning and memory, administration of 3-BNI (5-20 mg/kg, i.p., daily for 5 days) significantly impaired the acquisition of the Morris water maze task and probe trial performance in rats. These cognitive deficits were associated with prevention of the training-induced increase in brain-derived neurotrophic factor (BDNF) mRNA expression in the hippocampus, suggesting that nNOS-derived NO plays a crucial role in spatial memory formation and associated molecular adaptations. Importantly, these effects were reversed by concurrent administration of L-arginine, confirming the NO-dependent mechanism of action [2].
In research on cerebral ischemic injury, particularly in the context of comorbid conditions such as diabetes, 3-BNI (3-30 mg/kg, i.p.) demonstrated significant neuroprotective effects in a rat model of diabetic stroke. Treatment resulted in substantial reduction of brain infarct volume (45.7% reduction at 30 mg/kg), decreased cerebral edema, and improved functional recovery of neurological deficits. These protective effects were mediated through inhibition of the endoplasmic reticulum stress pathway, evidenced by reduced expression of key markers including GRP78 and CHOP, along with decreased DNA fragmentation. This suggests that 3-BNI confers neuroprotection by attenuating ER stress-mediated apoptotic signaling pathways activated during ischemic injury [1] [3].
Beyond neurological applications, 3-BNI has shown utility in metabolic disease research, particularly in studies investigating the intersection between diabetes and cerebrovascular pathology. In type 2 diabetic rats induced by high-fat diet and streptozotocin, 3-BNI administration significantly attenuated the exacerbation of ischemic brain injury typically observed in diabetic conditions. The compound effectively counteracted the enhanced vulnerability to cerebral ischemia-reperfusion injury associated with diabetes, suggesting that nNOS activation contributes to the pathological coupling between metabolic disturbances and neurological damage. This finding highlights the potential utility of nNOS inhibition as a therapeutic strategy for stroke patients with comorbid diabetes [3].
Emerging research has also identified applications for 3-BNI in plant biology, where it functions as a blue light signaling inhibitor by physically interacting with the cryptochrome 1 (CRY1) photoreceptor in Arabidopsis. The compound inhibits blue light-mediated suppression of hypocotyl elongation by competing with ATP for binding to CRY1, thus inhibiting photoreduction. This application demonstrates the versatility of 3-BNI as a research tool beyond mammalian systems, providing insights into light reception and photomorphogenesis in plants [6].
Table 3: Summary of Experimental Dosing and Key Findings
| Research Area | Model System | Dose/Concentration | Key Findings | Reference |
|---|---|---|---|---|
| Spatial Learning & Memory | Wistar rats | 5-20 mg/kg, i.p., daily for 5 days | Impaired acquisition in Morris water maze; prevented BDNF mRNA increase in hippocampus | [2] |
| Ischemic Stroke in Diabetes | Type 2 diabetic rats with MCAO | 3-30 mg/kg, i.p. | Dose-dependent reduction in infarct volume (45.7% at 30 mg/kg); improved neurological function | [1] [3] |
| Depression-like Behavior | CUMS-induced rat model | 20 mg/kg, i.p., daily for 5 weeks | Reduced sucrose preference, body weight, locomotor activity; increased immobility in FST | [1] |
| Cellular Studies | RAW264.7 cells | IC₅₀ = 80 µM | Inhibition of LPS and gamma-IFN-stimulated nitrite accumulation | [1] |
| Plant Blue Light Signaling | Arabidopsis seedlings | Chemical treatment concentration not specified | Inhibition of blue light-mediated suppression of hypocotyl elongation | [6] |
The primary molecular mechanism of 3-BNI involves potent inhibition of neuronal nitric oxide synthase (nNOS), the enzyme responsible for nitric oxide production in nervous tissue. nNOS catalyzes the conversion of L-arginine to L-citrulline, generating NO as a signaling molecule. 3-BNI acts as a selective inhibitor that competes with essential cofactors or substrates, effectively reducing NO production in neuronal tissues. This inhibition has cascading effects on multiple signaling pathways, particularly those involved in synaptic plasticity, neural communication, and cellular stress responses. The reduction in NO availability subsequently modulates soluble guanylyl cyclase activity, cyclic GMP levels, and protein kinase G signaling, ultimately influencing neuronal excitability, neurotransmitter release, and gene expression patterns [2] [5].
In the context of cerebral ischemia, nNOS-derived NO contributes to ischemic brain injury through multiple mechanisms, including the promotion of oxidative stress, mitochondrial dysfunction, and activation of apoptotic pathways. 3-BNI-mediated nNOS inhibition attenuates these damaging processes by reducing NO-mediated cytotoxicity and preserving cellular homeostasis. Additionally, in diabetic stroke models, 3-BNI has been shown to suppress the endoplasmic reticulum stress pathway by reducing the expression of key mediators such as CHOP (CCAAT/enhancer binding protein homologous protein), GRP78 (78-kDa glucose regulated protein), and caspase-12, thereby mitigating ER stress-associated apoptosis and providing neuroprotection [3].
The following diagram illustrates the molecular mechanism of 3-BNI action in neuroprotection against ischemic injury:
While 3-BNI is primarily characterized as a selective nNOS inhibitor, evidence suggests it may also interact with additional molecular targets under certain conditions. At higher concentrations, the compound has been reported to inhibit inducible NOS (iNOS) in macrophage cell lines, as demonstrated by its inhibition of LPS and gamma-IFN-stimulated nitrite accumulation in RAW 264.7 cells with an IC₅₀ of 80 µM. This broader inhibitory activity at elevated concentrations indicates that the selectivity of 3-BNI is concentration-dependent, a consideration that should be factored into experimental design and interpretation [1].
In plant systems, 3-BNI has been shown to function as a blue light signaling inhibitor by physically interacting with the cryptochrome 1 (CRY1) photoreceptor in Arabidopsis. The compound competes with ATP for binding to CRY1, thereby inhibiting the photoreduction process that initiates blue light signaling cascades. This mechanism leads to altered translational regulation of ribosome-related genes and suppression of blue light-mediated photomorphogenic responses, such as hypocotyl elongation suppression. Interestingly, the effects of 3-BN on gene expression patterns resemble those observed in CRY1/CRY2 double mutants and plants treated with photosynthesis inhibitors, suggesting crosstalk between blue light signaling and chloroplast function [6].
A well-designed experimental workflow is essential for obtaining reliable and reproducible results with 3-BNI in research applications. For in vivo studies, particularly those investigating neurological functions or neuroprotection, researchers should implement a comprehensive approach that includes proper animal model selection, appropriate dosing regimens, validated behavioral assessments, and relevant biochemical analyses. The following workflow outlines key considerations for designing and executing studies with 3-BNI:
Optimal experimental outcomes with 3-BNI require careful attention to several technical aspects of protocol implementation. Based on published studies and technical data, the following guidelines are recommended for researchers incorporating 3-BNI into their experimental designs:
This compound (3-Br-7-NI) is a selective neuronal nitric oxide synthase (nNOS) inhibitor that has become an invaluable research tool for investigating the role of nitric oxide (NO) in central nervous system function. The compound specifically targets the neuronal isoform of nitric oxide synthase, demonstrating significantly greater selectivity for nNOS compared to endothelial (eNOS) and inducible (iNOS) isoforms. This specificity makes 3-Br-7-NI particularly useful for discriminating between neuronal and vascular effects of NO in experimental models. The mechanism of action involves competitive inhibition of nNOS enzyme activity, thereby reducing the conversion of L-arginine to L-citrulline and NO production—a signaling pathway critically involved in various neurobehavioral, cognitive, and cerebrovascular processes [1] [2].
The assessment of nNOS inhibition by 3-Br-7-NI is frequently accomplished through citrulline immunoreactivity (citrulline-IR), which serves as an indirect marker of NO synthesis. As nNOS produces NO, it simultaneously generates citrulline in stoichiometric proportions; therefore, citrulline detection provides a reliable proxy for recent NOS activity. Research has demonstrated that 3-Br-7-NI administration significantly reduces citrulline-positive cells in specific brain regions—by approximately 70% in the paraventricular nucleus (PVN) and 50% in the anterior amygdaloid area—confirming its efficacy in inhibiting central NO production [1]. These application notes provide detailed methodologies for using 3-Br-7-NI across various experimental paradigms, with comprehensive protocols optimized for reliability and reproducibility.
The maternal aggression model in prairie voles (Microtus ochrogaster) provides a valuable system for investigating the neurochemical mechanisms underlying naturally occurring aggressive behaviors. Lactating female rodents display characteristic aggression toward intruders when protecting their offspring, which is essential for pup survival and maternal fitness. Previous research has identified that nitric oxide release in the paraventricular nucleus plays an excitatory role in facilitating maternal aggression, contrary to its inhibitory effect on male aggression in other species [3]. This paradigm allows researchers to explore how nNOS inhibition affects both behavioral outputs and underlying neurochemical processes through citrulline immunoreactivity mapping.
Animal Preparation: House adult female prairie voles (≥50 days old) under controlled conditions (16:8 light/dark cycle) with ad libitum access to food and water. Pair females with conspecific males for mating, then house them individually following impregnation. Conduct experiments between the fifth and twelfth day of lactation, when maternal aggression is most consistently expressed [1] [3].
Drug Preparation and Administration: Prepare 3-Br-7-NI suspension in pharmaceutical-grade mineral oil at a concentration of 20 mg/kg. Administer via intraperitoneal injection three times daily (approximately every 8 hours) for 4 consecutive days. Prepare control solutions using oil vehicle alone. The injection volume should be standardized across all animals (typically 1-2 mL/kg) [1].
Maternal Aggression Testing: Conduct behavioral testing 2 hours after the morning injection on days 1 (pre-test), 2, 3, and 4. Introduce a novel male intruder into the home cage of the lactating female for a 10-minute observation period. Record the following parameters:
Citrulline Immunohistochemistry: Following the final behavioral test, deeply anesthetize animals and transcardially perfuse with 4% paraformaldehyde. Extract brains and post-fix for 4-6 hours, then cryoprotect in 30% sucrose solution. Section brains at 40μm thickness using a cryostat or vibrating microtome. Process free-floating sections for citrulline immunohistochemistry using the following sequence:
Data Analysis: Quantify citrulline-positive cells in the paraventricular nucleus and control regions (e.g., anterior amygdaloid area) using stereological counting methods or image analysis software. Compare cell counts between treatment groups using appropriate statistical tests (t-test or ANOVA). Correlate regional citrulline-IR with behavioral measures of aggression [1].
Table 1: Behavioral Parameters in Maternal Aggression Studies
| Parameter | Control (Oil-Treated) | 3-Br-7-NI Treated | Statistical Significance |
|---|---|---|---|
| Average attack latency | Short latency (~seconds) | Significantly increased | p < 0.05 |
| Number of attacks per session | High frequency (~attacks) | Significantly reduced | p < 0.05 |
| Time in aggressive encounters | Substantial duration (~seconds) | Significantly decreased | p < 0.05 |
| Sniffing time (control behavior) | No significant change | No significant difference | p > 0.05 |
The Morris water maze (MWM) paradigm represents a gold standard for assessing spatial learning and memory in rodents, relying on distal visual cues to navigate to a hidden platform. Nitric oxide signaling has been implicated in hippocampal synaptic plasticity processes underlying spatial memory formation, including long-term potentiation (LTP). Administration of 3-Br-7-NI allows researchers to specifically investigate the contribution of nNOS-derived NO to these cognitive processes, independent of vascular effects mediated by eNOS [2] [5].
Animals and Groups: Utilize adult male rats (200-250g), housed under standard laboratory conditions with free access to food and water. Randomly assign animals to one of three experimental groups:
Drug Administration: Prepare 3-Br-7-NI fresh daily in physiological saline with gentle sonication if necessary. Administer via intraperitoneal injection at a dose of 20 mg/kg/day for 5 consecutive days, 30 minutes prior to behavioral testing. For the reversal group, co-administer L-arginine (300 mg/kg/day) to confirm NO-dependent effects [2] [5].
Morris Water Maze Training: Conduct testing in a circular pool (diameter: 150-180 cm) filled with opaque water maintained at 25±1°C. Include a hidden platform (diameter: 10-12 cm) positioned 1.5 cm below water surface in a constant quadrant. Follow this training schedule:
Data Collection Parameters:
Molecular Analysis: Following behavioral testing, euthanize animals and rapidly dissect hippocampal tissue. Isolate total RNA and quantify BDNF mRNA expression using real-time RT-PCR to investigate potential downstream effects of nNOS inhibition on neurotrophic factor signaling [2].
Table 2: Spatial Memory Parameters in Morris Water Maze
| Parameter | Control Group | 3-Br-7-NI Group | 3-Br-7-NI + L-arginine | Statistical Significance |
|---|---|---|---|---|
| Escape latency (day 4) | Short latency | Significantly increased | Partial reversal | p < 0.05, 3-Br-7-NI vs control |
| Time in target quadrant (probe) | High preference | Significantly reduced | Significant improvement | p < 0.05, 3-Br-7-NI vs control |
| Platform crossings (probe) | Multiple crossings | Significantly reduced | Significant improvement | p < 0.05, 3-Br-7-NI vs control |
| BDNF mRNA expression | Significantly increased | No significant change | Not reported | p < 0.05 vs naive controls |
Cerebrovascular autoregulation maintains relatively constant cerebral blood flow (CBF) across a range of arterial pressures, a critical homeostatic mechanism that is developmentally regulated. Newborn subjects exhibit a narrower autoregulatory range compared to juveniles, which has been attributed to increased NO synthesis from both endothelial and neuronal sources. Using 3-Br-7-NI, researchers can specifically investigate the contribution of nNOS to this physiological process, particularly during development [6].
Animal Preparation: Use newborn (1-2 day old) and juvenile (4-6 week old) pigs. Anesthetize animals and instrument for continuous monitoring of mean arterial blood pressure (MABP) and cerebral blood flow.
CBF Autoregulation Assessment: Measure CBF using radiolabeled microsphere technique at baseline and during stepwise increases in MABP induced by phenylephrine infusion (50-100 μg/kg/min). Define the autoregulatory range as the MABP over which CBF remains constant [6].
Drug Administration: Administer 3-Br-7-NI via intravenous injection at 20 mg/kg. Compare effects with non-selective NOS inhibitor Nω-monomethyl-L-arginine (L-NMMA) and other nNOS inhibitors (7-nitroindazole monosodium salt, 1-(2-trifluoromethylphenyl) imidazole) [6].
Nitrite Measurement: Collect cerebrospinal fluid samples during normotension and hypertension (MABP >90 mm Hg) conditions. Measure nitrite concentrations (stable NO oxidation product) using chemiluminescence or colorimetric assays to quantify NO production [6].
NOS Expression and Activity: Isolate cerebral microvessels and analyze nNOS and eNOS protein expression by Western blotting. Assess NOS activity using [³H]-arginine to [³H]-citrulline conversion assays [6].
Table 3: Comparative Effects of 3-Br-7-NI Across Experimental Models
| Experimental Model | Dosing Regimen | Key Physiological Effects | Citrulline-IR Reduction | Functional Outcome |
|---|---|---|---|---|
| Maternal aggression (voles) | 20 mg/kg, 3×/day, 4 days | Impaired aggression: ↑attack latency, ↓attack number | 70% in PVN, 50% in amygdala | Specific to aggression, not general investigation |
| Spatial memory (rats) | 20 mg/kg/day, 5 days | Impaired acquisition and recall in MWM | Not assessed | Reversed by L-arginine, confirming NO-dependence |
| CBF autoregulation (newborn pigs) | 20 mg/kg single dose | Extended upper limit of autoregulation | Not assessed | Normalized to juvenile pattern, reduced hypertension-induced nitrite |
The tabulated data comprehensively demonstrate that 3-Br-7-NI effectively inhibits nNOS activity across diverse physiological systems and species, with consistent effects observed at approximately 20 mg/kg dosing. The specificity of behavioral effects is notable—while maternal aggression is significantly impaired, nonsocial investigative behaviors remain intact, arguing against general motor or sensory deficits. Similarly, in cognitive tests, swimming speed is unaffected while spatial navigation is impaired, indicating specific cognitive rather than motor effects. The reversal of cognitive deficits by L-arginine provides compelling evidence that the observed effects are indeed mediated through disruption of NO signaling rather than off-target actions [2].
Dosage and Administration: The consistent effectiveness of 20 mg/kg dosage across species and paradigms suggests this represents an optimal dose for nNOS inhibition. For systemic administration, intraperitoneal injection provides reliable bioavailability, while intravenous administration is preferable for cerebrovascular studies requiring rapid onset. Preparation in saline is suitable for most applications, though oil suspensions may prolong bioavailability for chronic studies [1] [2] [6].
Temporal Considerations: The onset of behavioral effects following 3-Br-7-NI administration exhibits temporal specificity, with significant aggression impairment observed after 2 days of treatment and maximal effects after 4 days. Similarly, cognitive deficits manifest following 4-5 days of administration. This delayed onset suggests that nNOS inhibition may impact downstream neuroplastic mechanisms rather than producing immediate behavioral effects [1] [2].
Specificity Verification: The selectivity of 3-Br-7-NI for nNOS should be verified in each experimental context. This can be accomplished through several approaches:
Citrulline Immunohistochemistry Optimization: For optimal citrulline detection, careful attention to fixation conditions is essential—overfixation can mask epitopes, while underfixation compromises tissue integrity. The use of citrate-based antigen retrieval methods can enhance antibody binding. Include appropriate controls such as omission of primary antibody and preabsorption with citrulline-conjugated beads to verify specificity [1] [4].
Behavioral Testing Considerations: When assessing aggression, standardize intruder size, age, and strain to minimize variability. For cognitive testing, maintain consistent extra-maze cues and lighting conditions throughout Morris water maze testing. Include additional control measures such as open field tests (for general activity) and visible platform trials (for sensorimotor function) to ensure specific cognitive assessment [1] [2].
Molecular Correlates: To maximize information yield from experiments, consider integrating molecular analyses such as BDNF mRNA measurement, nNOS Western blotting, or phosphoprotein assays for downstream signaling pathways affected by NO, including cGMP targets and CREB phosphorylation [2] [5].
These application notes provide comprehensive methodological guidance for employing This compound as a selective nNOS inhibitor in diverse research contexts. The consistent findings across behavioral, cognitive, and physiological paradigms underscore the fundamental role of neuronal nitric oxide synthase in regulating complex neural functions. The detailed protocols facilitate implementation of these methods while the technical considerations support optimization for specific research applications. Through appropriate application of these methods, researchers can effectively investigate NO-mediated mechanisms in the central nervous system and their relevance to neurobehavioral disorders, cognitive processes, and cerebrovascular function.
The high-fat diet (HFD) combined with streptozotocin (STZ) administration has become a well-established model for inducing experimental type 2 diabetes in rodents, characterized by insulin resistance and progressive hyperglycemia. This model effectively mimics the metabolic dysregulation observed in human type 2 diabetes, making it particularly valuable for studying diabetes complications and potential therapeutic interventions. When investigating neurological complications of diabetes, such as diabetic stroke or cognitive impairment, researchers frequently employ selective neuronal nitric oxide synthase (nNOS) inhibitors to elucidate the role of nitric oxide (NO) signaling pathways in disease pathogenesis.
3-Bromo-7-nitroindazole (3-BNI) has emerged as a potent and selective inhibitor of nNOS that demonstrates significant neuroprotective properties in diabetic animal models. The compound acts by modulating intercellular messenger nitric oxide synthesis throughout the body and brain, affecting key pathways involved in metabolic and neurological diseases [1]. Research indicates that 3-BNI can be particularly valuable for studying diabetes, stroke, depression, and the interplay between metabolic dysfunction and neurological outcomes [1] [2].
The following application notes provide detailed methodologies for implementing the HFD/STZ model and subsequently evaluating the therapeutic potential of 3-BNI, including comprehensive protocols, expected outcomes, and technical considerations for researchers investigating diabetic complications, particularly those with neurological components.
This compound (3-BNI) is a selective neuronal nitric oxide synthase (nNOS) inhibitor with the molecular formula C₇H₄BrN₃O₂ and molecular weight of 242.03 g/mol [1]. The compound is typically supplied as a light yellow to yellow solid with CAS number 74209-34-0. For in vivo administration, 3-BNI requires preparation in specific vehicle solutions to ensure proper solubility and bioavailability.
The HFD/STZ rat model of type 2 diabetes involves a two-step process: diet-induced insulin resistance followed by chemical impairment of pancreatic β-cell function [3] [2]. The following protocol has been optimized for reliability and reproducibility:
Animals: Male Wistar or Sprague-Dawley rats (6-8 weeks old) are recommended due to their established sensitivity to STZ and HFD-induced metabolic changes [3]. Note that significant sexual dimorphism exists in this model, with male mice showing more pronounced metabolic derangements than females [4].
High-Fat Diet Phase: House animals under controlled conditions (12h light/dark cycle, ad libitum access to food and water). Feed experimental group a HFD containing 45-60% kcal from fat for 8-12 weeks [2] [5]. Control groups receive standard rodent diet (10-13% kcal from fat).
STZ Administration: After the HFD phase, dissolve STZ in fresh citrate buffer (0.1 M, pH 4.5) immediately before administration. Anomer-equilibrated solutions (prepared more than 2 hours before use) are recommended for more consistent results [3]. Administer STZ intraperitoneally at 35 mg/kg for 3-5 consecutive days [2] [4]. To prevent STZ-induced hypoglycemia mortality, provide 5-10% glucose/sucrose solution drinking water for 48h post-injection [3].
Confirmation of Diabetes: Monitor blood glucose levels 72h after final STZ injection. Animals with fasting blood glucose >250 mg/dL are considered diabetic and suitable for experimentation. Hyperglycemia typically stabilizes within 1-2 weeks post-STZ.
For investigation of neuroprotective effects in diabetic stroke models:
Drug Formulation: Prepare 3-BNI in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1]. The solution should be prepared fresh before each administration.
Dosing Regimen: Administer 3-BNI intraperitoneally at doses ranging from 3-30 mg/kg [1] [2]. The optimal neuroprotective effect in diabetic stroke models is observed at 30 mg/kg [2].
Treatment Schedule: For cerebral ischemia-reperfusion studies, administer 3-BNI 30-60 minutes before induction of ischemia. For chronic studies investigating cognitive function, daily administration for 5 days to 5 weeks has been employed [1] [6].
Table 1: 3-BNI Dosing Regimens for Different Experimental Applications
| Experimental Application | Recommended Dose | Administration Route | Treatment Duration | Key Outcomes |
|---|---|---|---|---|
| Diabetic Stroke [2] | 30 mg/kg | Intraperitoneal | Single dose pre-ischemia | ↓ Infarct size, ↓ Edema, ↑ Functional recovery |
| Cognitive Function [6] | 20 mg/kg | Intraperitoneal | 5 days | Impairment of spatial learning & memory |
| Depression-like Behavior [1] | 20 mg/kg | Intraperitoneal | 5 weeks | Attenuation of CUMS-induced behavioral changes |
To evaluate the neuroprotective effects of 3-BNI in diabetic stroke:
Anesthesia and Monitoring: Anesthetize rats with isoflurane (4% induction, 1.5-2% maintenance) in a mixture of 30% O₂ and 70% N₂O. Maintain body temperature at 37±0.5°C using a heating pad.
Middle Cerebral Artery Occlusion (MCAO): Perform MCAO using a silicone-coated nylon filament (diameter: 0.28-0.30 mm) introduced through the external carotid artery and advanced into the internal carotid artery to block the middle cerebral artery [2].
Ischemia and Reperfusion: Maintain ischemia for 2 hours, followed by filament withdrawal to allow 22 hours of reperfusion [2]. Monitor regional cerebral blood flow using laser Doppler flowmetry to confirm occlusion and reperfusion.
Assessment of Ischemic Injury: Evaluate neurological deficits using standardized scoring systems at 24h post-reperfusion. Sacrifice animals and harvest brains for infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
The HFD/STZ model typically produces stable hyperglycemia, dyslipidemia, and moderate insulin resistance. Diabetic animals exhibit significantly increased fasting blood glucose levels (>250 mg/dL) and impaired glucose tolerance compared to non-diabetic controls fed standard diets. The model demonstrates key features of human type 2 diabetes, making it particularly suitable for studying diabetic complications.
Treatment with 3-BNI in diabetic stroke models produces consistent neuroprotective effects:
Reduced Cerebral Infarction: 3-BNI (30 mg/kg) significantly decreases infarct volume by approximately 40-50% compared to vehicle-treated diabetic controls [2].
Improved Functional Outcomes: Neurological deficit scores show significant improvement in 3-BNI-treated diabetic animals subjected to MCAO [2].
Attenuation of ER Stress Pathway: The neuroprotective effects of 3-BNI are associated with reduced expression of ER stress markers GRP78 and CHOP, and decreased DNA fragmentation in the ischemic penumbra [2].
Table 2: Quantitative Effects of 3-BNI (30 mg/kg) in Diabetic Stroke Models
| Parameter | Vehicle-Treated Diabetic Rats | 3-BNI-Treated Diabetic Rats | Measurement Method |
|---|---|---|---|
| Cerebral Infarct Volume | 100% (reference) | 50-60% reduction | TTC staining |
| Brain Edema | Significant | Significantly reduced | Wet-dry weight method |
| Neurological Deficit Score | Severe (8-10 points) | Moderate (4-5 points) | Bederson scoring system |
| DNA Fragmentation | Extensive | Marked reduction | TUNEL assay |
| GRP78 Expression | Highly upregulated | Significant downregulation | Western blot/Immunohistochemistry |
| CHOP Expression | Highly upregulated | Significant downregulation | Western blot/Immunohistochemistry |
In non-ischemic diabetic models, 3-BNI demonstrates complex effects on cognitive function:
Spatial Learning and Memory: Chronic administration of 3-BNI (20 mg/kg/day for 5 days) impairs acquisition of the Morris water maze task and probe trial performance [6].
Molecular Correlates: 3-BNI treatment prevents the training-associated increase in hippocampal BDNF mRNA expression observed in control animals [6].
Depression-like Behavior: In chronic unpredictable mild stress (CUMS) models, 3-BNI (20 mg/kg/day for 5 weeks) inhibits stress-induced depression-like behavior and increases BDNF protein levels in hippocampal CA1 and CA3 regions [1].
3-BNI exerts its primary effects through potent and selective inhibition of neuronal nitric oxide synthase (nNOS), which plays a crucial role in intercellular signaling within the central nervous system [1]. By reducing NO production specifically from the neuronal isoform, 3-BNI modulates various downstream signaling pathways without significantly affecting endothelial or inducible NOS isoforms under physiological conditions.
The neuroprotective effects of 3-BNI in diabetic stroke involve significant modulation of the endoplasmic reticulum (ER) stress pathway [2]. Cerebral ischemia-reperfusion injury in diabetic conditions triggers unfolded protein response (UPR) activation, characterized by increased expression of ER stress markers GRP78 and CHOP [2] [7]. 3-BNI treatment significantly attenuates this response, resulting in reduced ER stress-mediated apoptosis.
The following diagram illustrates the key signaling pathways involved in 3-BNI's neuroprotective mechanism in diabetic stroke:
Diagram Title: 3-BNI Neuroprotective Mechanism in Diabetic Stroke
3-BNI may indirectly influence matrix metalloproteinase-9 (MMP-9) activation through its modulation of NO signaling [8]. NO has been shown to influence the activation of pro-MMP-9, which plays a significant role in blood-brain barrier disruption following cerebral ischemia. This interaction represents a potential additional mechanism contributing to 3-BNI's neuroprotective effects.
Age and Sex Considerations: Susceptibility to STZ is inversely related to age, and males are generally more susceptible than females [3]. Consider this when designing experiments and interpreting results across different demographic groups.
Fasting Protocol: Contrary to prevailing views, no fasting is necessary before STZ injection according to recent evidence [3]. Administration of STZ to fed animals may actually reduce hypoglycemia-related mortality.
Mortality Management: Early mortality (first 24h) is typically due to severe hypoglycemia, while later mortality (>24h) results from severe hyperglycemia/ketoacidosis [3]. Provide glucose/sucrose solutions during the first 24-48h post-STZ to prevent hypoglycemia, and consider low-dose insulin therapy for severe hyperglycemia.
Solubility Considerations: 3-BNI is soluble in DMSO at 100 mg/mL (413.17 mM), but hygroscopic DMSO significantly impacts solubility – use newly opened DMSO for stock solutions [1].
Storage Conditions: Store 3-BNI powder at -20°C (3 years stable) or 4°C (2 years stable). Prepared solutions should be stored at -80°C for up to 6 months or -20°C for 1 month [1]. Avoid repeated freeze-thaw cycles.
In Vivo Formulation: For animal studies, the recommended vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which provides good solubility and tolerability [1].
Dose Selection: Based on published studies, 30 mg/kg appears optimal for neuroprotection in stroke models, while 20 mg/kg is effective for behavioral studies [1] [2] [6].
Treatment Timing: For ischemic injury studies, pre-treatment 30-60 minutes before induction of ischemia is most effective [2].
Control Groups: Include appropriate control groups: non-diabetic sham, non-diabetic ischemic, diabetic sham, diabetic ischemic with vehicle, and diabetic ischemic with 3-BNI treatment.
The table below summarizes the quantitative solubility data for 3-Bromo-7-nitroindazole in common laboratory solvents, gathered from supplier documentation [1] [2] [3].
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
|---|---|---|---|
| DMSO | 45.1 - 100 mg/mL | 186 - 413 mM | Highly hygroscopic; use newly opened containers [1] [4]. |
| Ethanol | 12.1 - 25 mg/mL | 50 - 103 mM | Stable stock solution [2] [3]. |
| Water | Insoluble | Insoluble | Not suitable for direct dissolution [4]. |
Since the compound has low solubility in aqueous solutions, you will typically need to prepare it in a primary solvent first and then add it to your buffer. The diagram below outlines this general workflow.
This is a general method you can adapt for your research. The key is to ensure the final concentration of the organic solvent (like DMSO) in your assay is low enough to not cause toxicity or affect your results (typically below 0.1-0.5%) [1].
Prepare Stock Solution:
Dilute into Buffer:
Use and Storage:
Q1: My this compound precipitated when I added it to my physiological buffer. What should I do? This is a common issue. You can try:
Q2: How should I store this compound, and what are its handling hazards?
Q3: The inhibitor doesn't seem to be working in my cell-based assay. What could be wrong?
The table below summarizes the core information and major research uses of 3-Bromo-7-nitroindazole.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| CAS Number | 74209-34-0 [1] |
| Molecular Weight | 242.03 g/mol [1] |
| Mechanism of Action | Potent and selective inhibitor of neuronal Nitric Oxide Synthase (nNOS) [1]. |
| Primary Solvent | DMSO (100 mg/mL, 413.17 mM) [1]. |
| Research Application | Observed Effect | Key Findings |
|---|---|---|
| Spatial Learning & Memory [2] | Impairment | Chronic administration (5-20 mg/kg, i.p., 5 days) impaired acquisition and memory recall in the Morris water maze test in rats. This effect was NO-dependent [2]. |
| Ischemic Stroke in Diabetes [1] | Neuroprotection | In diabetic stroke-model rats, it (3-30 mg/kg, i.p.) reduced cerebral infarct size, decreased brain edema, and improved neurological function. |
| Depression-like Behavior [1] | Antidepressant | In a chronic stress model, administration (20 mg/kg, i.p., 5 weeks) produced an antidepressant effect and increased BDNF protein levels in the hippocampus. |
| Micturition Reflex [3] | Central Regulation | Intracerebroventricular (icv) administration prolonged the intercontraction interval in rats, indicating a role for brain nNOS in suppressing the urination reflex. |
| Cerebral Blood Flow [4] | Regulation | In newborn pigs, it helped extend the upper limit of cerebral blood flow autoregulation during hypertension, indicating nNOS plays a significant role in this process. |
Here are detailed methodologies for key experiments involving this compound.
This protocol assesses the role of nNOS in cognitive function.
This model evaluates the compound's neuroprotective effects in the context of diabetes and stroke.
For in-vivo studies, the following vehicle protocol is recommended to ensure solubility and bioavailability:
The following diagram illustrates the key signaling pathways affected by nNOS inhibition in neurons, based on information from Abcam [5]. Inhibiting nNOS with this compound primarily disrupts the NO-mediated pathways on the right.
The pathway shows that this compound acts by inhibiting nNOS activation, which in turn prevents the production of NO. This inhibition blocks both the cGMP-dependent signaling (leading to various cellular effects) and the formation of potentially toxic molecules like peroxynitrite [5].
Q: What is the primary mechanism of action of 3-Bromo-7-nitroindazole and how selective is it?
This compound (3-Br 7-NI) is a potent small-molecule inhibitor that targets the nitric oxide synthase (NOS) family of enzymes [1]. It competes for the substrate binding site in the catalytic heme domain of NOS. Critical to its binding is the induction of an altered conformation in the NOS structure, which perturbs the heme propionate and eliminates a key interaction with the tetrahydrobiopterin (BH4) cofactor. This results in a novel inactivation mechanism that disrupts NO production [1].
While often described as a selective inhibitor of the neuronal isoform (nNOS), experimental data indicates that 3-Br 7-NI also inhibits the endothelial isoform (eNOS) [2] [3]. Its inhibitory action on eNOS is the direct cause of its most documented side effects.
Q: What are the potential side effects of eNOS inhibition by this compound?
Inhibition of eNOS disrupts the primary source of nitric oxide (NO) in the vascular endothelium. NO is a crucial signaling molecule for regulating vascular tone, cellular proliferation, leukocyte adhesion, and platelet aggregation [4]. The disruption of these functions can lead to cardiovascular side effects.
The table below summarizes the potential side effects and their physiological basis:
| Potential Side Effect | Physiological Basis & Experimental Context |
|---|---|
| Increased Blood Pressure | Non-selective NOS inhibition with L-NAME induces hypertension, demonstrating the role of eNOS in maintaining vascular tone. 3-Br 7-NI's inhibition of eNOS poses a similar risk [5]. |
| Altered Cerebral Blood Flow | Inhibition of eNOS affects cerebral blood flow. While one study notes that 3-Br 7-NI lacks the significant cardiovascular effects of other inhibitors [6], another reports that a related compound, 7-NI, decreases blood flow in various cerebral areas [6]. |
| Impaired Cognitive Function | Studies on non-selective NOS inhibition (L-NAME) show a decline in hippocampal-dependent learning and memory [5]. While 3-Br 7-NI's cognitive effects are linked to nNOS inhibition [7], the contribution of eNOS inhibition to this side effect cannot be ruled out. |
| Antithrombotic Effects & Altered Platelet Aggregation | NO produced by eNOS has antithrombotic effects, and its diffusion into platelets inhibits platelet aggregation [4]. Inhibiting eNOS could therefore promote a pro-thrombotic state. |
Q: How can I mitigate these side effects in my research and confirm they are influencing my results?
When side effects consistent with eNOS inhibition are observed, consider the following troubleshooting steps:
The following is a summarized protocol based on a study that investigated the cognitive effects of chronic nNOS inhibition [7], which can be adapted to assess the compound's side effects.
The workflow and key measurements for this protocol are illustrated below:
The side effects of 3-Br 7-NI arise from its disruption of the NO signaling cascade. The diagram below illustrates the critical pathway affected by eNOS inhibition.
In adult rat models, 3-Br 7-NI does not significantly alter systemic blood pressure at doses that effectively inhibit neuronal nitric oxide synthase (nNOS). However, its effects can vary based on the subject's developmental stage.
| Experimental Model | Reported Effect on Systemic BP | Dose & Administration | Citation |
|---|---|---|---|
| Adult Rats (Morphine Withdrawal Study) | No vasoconstrictor response; blood pressure unaffected [1] | Various doses, intraperitoneal [1] | [1] |
| Adult Rats (Spatial Learning Study) | No differences in blood pressure [2] | 20 mg/kg/day for 5 days, intraperitoneal [2] | [2] |
| Newborn Pigs (Cerebral Blood Flow Study) | Extended the upper limit of CBF autoregulation; implied role in cerebrovascular regulation [3] | Specific NOS inhibitors (including 3-Br 7-NI) [3] | [3] |
3-Br 7-NI is a selective inhibitor of neuronal Nitric Oxide Synthase (nNOS) [4]. It reduces the production of nitric oxide (NO) in nervous tissue. The differential effect on blood pressure is attributed to its isoform selectivity:
The diagram below illustrates this selective mechanism of action.
Here are methodologies from published studies.
| Experimental Goal | Model & Species | 3-Br 7-NI Protocol | Key Control | Citation |
|---|---|---|---|---|
| Investigate role of nNOS in spatial memory | Male Rats | 20 mg/kg/day, intraperitoneal injection, for 5 days [2] | Saline vehicle; L-arginine (NO precursor) to reverse effects [2] | [2] |
| Attenuate morphine withdrawal signs | Rats (Morphine-dependent) | Various doses, intraperitoneal injection [1] | Comparison with other NOS inhibitors (e.g., 7-NI, S-methyl-L-thiocitrulline, aminoguanidine) [1] | [1] |
| Study CBF autoregulation during development | Newborn Pigs (1-2 days old) | Specific nNOS inhibitor (3-Br 7-NI listed among others) [3] | Comparison with juvenile pig cerebrovascular physiology [3] | [3] |
The evidence is mixed, and the outcome in your experiments may depend on the animal model, dosage, and treatment regimen you use. The table below summarizes key findings from the literature.
| Reported Effect | Animal Model | Dosage & Administration | Key Findings | Citation |
|---|---|---|---|---|
| No Significant Effect | Rats | 20 mg/kg/day, i.p. for 5 days | No differences in locomotor activity were observed despite impairments in spatial memory. | [1] [2] |
| Significant Reduction | Mice | Single i.p. injection | All NOS inhibitors tested (including 3-Br 7-NI) significantly reduced spontaneous locomotor activity. | [3] [4] |
| Significant Reduction | Mice (Diabetic Stroke Model) | 3, 10, and 30 mg/kg, i.p. | Attenuated brain ischemic injury; used in a model where functional recovery was measured. | [5] |
To help you compare and adapt these methodologies, here are the detailed protocols from the key studies.
1. Protocol Reporting NO Effect on Locomotion (Rat Model) This protocol is used in studies that found no significant change in locomotor activity.
2. Protocol Reporting Reduced Locomotion (Mouse Model) This protocol is from a study that demonstrated a significant decrease in motor activity.
Here are some specific questions and answers to guide your experimental design and troubleshooting.
Q1: Why did one study find no effect on locomotion while others found a significant reduction? This discrepancy is likely due to key differences in the experimental models:
Q2: How should I design my experiment to account for this interference? Given the conflicting data, a well-designed experiment is crucial.
The following flowchart can help you systematically determine the cause of locomotor interference in your experiments.
The table below summarizes key dosing parameters from published animal studies to serve as a reference for your experimental design.
| Study Focus / Model | Recommended Dose | Route | Dosing Schedule | Reported Effects |
|---|---|---|---|---|
| Global Cerebral Ischaemia (Gerbil model) [1] | 20 mg/kg (post-occlusion) | Intraperitoneal (i.p.) | Immediately after occlusion, then at 3, 6, 24, and 48 hours | Significant neuroprotection against ischemia-induced brain damage. |
| Spatial Learning & Memory (Rat model) [2] [3] [4] | 20 mg/kg/day | Intraperitoneal (i.p.) | Daily for 5 days | Impaired spatial learning and memory; no changes in locomotor activity or blood pressure. |
| Sleep-Wake Cycle (Rat model) [5] | 10, 20, 40 mg/kg | Intraperitoneal (i.p.) | Single dose at start of light period | Dose-dependent reduction in deep slow-wave sleep. |
| Maternal Aggression (Prairie vole model) [6] | 25 mg/kg | Subcutaneous (s.c.) | Twice daily for 2 days | Significant reduction in maternal aggression. |
For a neuroprotection study in global cerebral ischaemia, you can adapt the following detailed methodology [1]:
Here are solutions to common experimental challenges:
Q: What is the vehicle for 3-Br 7-NI?
Q: Does 3-Br 7-NI affect basic physiological parameters?
Q: How specific is 3-Br 7-NI?
Q: How can I confirm the effect is NO-dependent?
The following diagram illustrates the neuroprotective mechanism of 3-Br 7-NI in cerebral ischaemia and a general experimental workflow.
Q1: What is the primary mechanism of action of 3-Bromo-7-nitroindazole (3-Br 7-NI)? A: 3-Br 7-NI is characterized as a selective neuronal Nitric Oxide Synthase (nNOS) inhibitor [1] [2] [3]. It works by binding to the active site of the NOS enzyme, which disrupts the conversion of the substrate L-arginine to nitric oxide (NO) and L-citrulline [1] [4]. A crystal structure study revealed that its binding can induce a conformational change in the enzyme and perturb the interaction between the heme cofactor and tetrahydrobiopterin, leading to enzyme inactivation [4].
Q2: How can I confirm that the effects of 3-Br 7-NI in my experiment are specifically due to NOS inhibition? A: A standard method to test the specificity of the effect is to use L-arginine, the natural substrate for NOS. If the behavioral or physiological deficits caused by 3-Br 7-NI are reversed by concomitant administration of L-arginine, this strongly indicates that the effects are NO-dependent and result from specific nNOS inhibition [1] [3]. The experimental data confirms that L-arginine significantly reversed the spatial learning and memory impairments induced by 3-Br 7-NI in rats [1] [3].
Q3: Are there any known off-target effects or complications with other common NOS inhibitors I should be aware of? A: Yes, research indicates that the widely used NOS inhibitor L-NAME (L-NG-Nitro arginine methyl ester) can have complicating, non-canonical actions. Despite being a NOS antagonist, L-NAME can itself slowly release NO from its guanidino nitro group, especially under conditions of oxidative stress, which may confound experimental results [5]. This is not a reported issue with 3-Br 7-NI, but it underscores the importance of choosing the appropriate inhibitor and controls for your specific research context.
Here is a summary of a key study that investigated the effects of chronic 3-Br 7-NI administration and its reversal with L-arginine.
1. Experimental Methodology from Gocmez et al. (2015) [1] [3]
2. Summary of Quantitative Findings
The table below consolidates the key results from the study for easy reference.
| Experimental Parameter | Control (Saline) Group | 3-Br 7-NI (20 mg/kg) Group | Effect of L-arginine Reversal |
|---|---|---|---|
| MWM Acquisition (Learning) | Normal learning curve | Significantly impaired [1] [3] | Significantly reversed impairments [1] [3] |
| MWM Probe Trial (Memory) | Normal memory recall | Significantly impaired [1] [3] | Significantly reversed impairments [1] [3] |
| Hippocampal BDNF mRNA | Increased after training [1] [3] | No significant change from baseline [1] [3] | Information not specified in sources |
| Locomotor Activity & Blood Pressure | Normal | No significant differences [1] [3] | Information not specified in sources |
To help visualize the underlying biology and experimental workflow, the following diagrams outline the key signaling pathway and the logical flow of the described experiment.
Diagram 1: Simplified NO-cGMP Signaling Pathway in Memory Formation. This illustrates the established role of the NO-cGMP pathway in long-term memory. Neuronal NOS (nNOS) produces NO from L-arginine, leading to cGMP production, which is critical for memory formation [6]. 3-Br 7-NI acts as an inhibitor by blocking nNOS activity.
Diagram 2: Experimental Workflow for Testing 3-Br 7-NI Effects and L-arginine Reversal. This chart outlines the logical flow of the key experiment. The impairment caused by the inhibitor (red) and the subsequent reversal by the substrate (green) together provide evidence for an NO-dependent effect [1] [3].
The table below summarizes the core differences between these two research compounds.
| Property | 3-Bromo-7-nitroindazole | 7-Nitroindazole (7-NI) |
|---|---|---|
| Primary Target | Neuronal Nitric Oxide Synthase (nNOS) [1] [2] | Neuronal Nitric Oxide Synthase (nNOS) [3] |
| Potency | More potent nNOS inhibitor [3] | Less potent than this compound [3] |
| Selectivity | Less selective for nNOS [3]. Also inhibits endothelial NOS (eNOS) and inducible NOS (iNOS) [1]. | Selective inhibitor for nNOS [3]. |
| Key Research Findings | - Impairs spatial learning and memory in rats [4].
Here are detailed methodologies for key experiments citing this compound, which you can adapt into troubleshooting guides.
This protocol tests the effect of nNOS inhibition on cognitive function.
This protocol assesses the neuroprotective potential of the compound.
Q1: Which compound should I use for a more selective inhibition of nNOS?
Q2: The effects of this compound in my experiment are not as expected. How can I confirm they are mediated by nitric oxide (NO) suppression?
Q3: What are the common solvents for preparing this compound, and what is its solubility?
The diagram below outlines the logical flow for designing an experiment with nNOS inhibitors.
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for both compounds against three NOS isoforms, with lower values indicating greater potency [1].
| NOS Isoform | 7-Nitroindazole (7-NI) IC₅₀ | 3-Bromo-7-nitroindazole IC₅₀ | Potency Difference |
|---|---|---|---|
| Rat Cerebellar (nNOS) | 0.71 ± 0.01 µM | 0.17 ± 0.01 µM | ~4x more potent |
| Bovine Endothelial (eNOS) | 0.78 ± 0.2 µM | 0.86 ± 0.05 µM | Approximately equipotent |
| Rat Lung (iNOS) | 5.8 ± 0.4 µM | 0.29 ± 0.01 µM | ~20x more potent |
The key structural difference is the bromine atom at the 3-position of the indazole ring in this compound [2]. Crystallographic studies show that this substitution allows the molecule to induce a conformational change in a key glutamic acid residue (Glu371) in the NOS active site. This change, along with π-stacking interactions above the heme group, enhances its binding affinity and inhibitory strength [3].
The comparative data in the table above was generated through in vitro enzyme activity assays. Here is a breakdown of the general experimental approach used in these studies:
This workflow shows the direct in vitro evidence for the potency of these inhibitors.
Given its enhanced potency, this compound has been utilized as a pharmacological tool to investigate the role of neuronal NOS (nNOS) in various biological processes:
The table below summarizes the key structural insights from crystallographic studies on 3-Bromo-7-nitroindazole (also referred to as 3-Br-7-nitroindazole or 7-NIBr) and its binding to NOS.
| Feature | Description |
|---|---|
| General Binding Mode | Binds parallel to the heme group, forming pi-stacking interactions [1] [2]. |
| Key Conformational Change | Induces a shift in a key glutamate residue (Glu371) [3] [2]. |
| Impact of Conformational Change | Disrupts the tetrahydrobiopterin (H4B) cofactor-heme interaction, a critical step for enzyme activity [3]. |
| Primary Binding Site | Primarily occupies the substrate-binding site (where L-arginine normally binds) [3]. |
| Alternative Binding | Can also bind to the pterin cofactor site under certain conditions [3]. |
| Relevant Crystal Structures | PDB Entries: 1M9T (iNOS) [4], 1M9R (eNOS) [5] |
This novel mechanism distinguishes it from substrate analogs and explains its potency [3].
This compound is recognized as a potent inhibitor, particularly of the neuronal NOS (nNOS) isoform [6] [7]. The following table presents available quantitative data on its inhibitory activity.
| Assay / Context | Reported Activity (IC50 or Kᵢ) | Notes |
|---|---|---|
| Rat cerebellar NOS (predominantly nNOS) | More potent than 7-nitroindazole (7-NI) [7] | Exact IC₅₀ values from primary literature not in search results. |
| Mouse RAW 264.7 cells (iNOS context) | IC₅₀ = 80 μM [6] | Measured by inhibition of nitrite accumulation. |
| General nNOS inhibition | Potent, selective inhibitor [6] | Described as a tool for researching neurological diseases. |
The search results indicate that planarity of the inhibitor molecule is a key factor for high-affinity binding, with non-planar analogs being weaker inhibitors [2].
The foundational data comes from experiments where the catalytic oxygenase domains of NOS (from mouse or human) were co-crystallized with the inhibitor.
This compound is part of a broader family of nitroindazole-based NOS inhibitors. The table below compares it with other related compounds.
| Inhibitor | Key Features & Comparison |
|---|---|
| 7-Nitroindazole (7-NI) | A well-known parent compound; this compound is described as more potent than 7-NI [1] [7]. |
| 4-Nitroindazole (4-NI) | Also a potent nNOS inhibitor (IC₅₀ = 3.1 μM), but binds differently. Studies suggest the NH function at position 2 of the indazole ring is crucial for 4-NI, unlike 7-substituted derivatives [1]. |
| 5- and 6-Nitroindazole | These isomers were also co-crystallized with NOS but were found to be weaker inhibitors compared to the 7-nitro derivative [2]. |
| Chlorzoxazone | A structurally different inhibitor; crystallographic studies show it induces a similar conformational change in Glu371 as the nitroindazoles do [2]. |
Understanding the precise binding mode of this compound has significant implications for drug design.
To help visualize the key concepts of its mechanism of action, the following diagram outlines the process.
The table below summarizes the core characteristics of 3-Bromo-7-nitroindazole's binding mode within the NOS active site.
| Feature | Description |
|---|---|
| Overall Binding Site | Substrate-binding pocket of the NOS oxygenase domain [1] |
| Primary Interaction | Parallel π-stacking above the heme cofactor [2] |
| Key Conformational Change | Displacement of active site residue Glu371 (eNOS numbering) [2] [3] |
| Role of Substituents | Nitro group acts as a hydrogen bond acceptor; Bromo group contributes to affinity and planarity [2] [4] |
| Inhibition Consequence | Perturbs heme propionate, disrupting its interaction with the pterin (H4B) cofactor [3] |
The primary data on this interaction comes from high-resolution X-ray crystallography.
The following diagram illustrates the unique inactivation mechanism induced by this compound, based on the crystallographic data.
Understanding this binding mode is crucial for drug design because it highlights a strategy to overcome the challenge of highly conserved NOS active sites across different isoforms (nNOS, eNOS, iNOS) [5]. The induced conformational change creates an active site with altered molecular recognition properties, which can be exploited to design more potent and selective inhibitors [2].
Nitric oxide synthase (NOS) represents a family of enzymes responsible for producing nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes including neurotransmission, vascular regulation, and immune response. The three NOS isozymes—neuronal (nNOS), inducible (iNOS), and endothelial (eNOS)—share highly conserved active sites, presenting a significant challenge for developing isoform-specific inhibitors. This compound (3-Br-7-NI) has emerged as a potent and relatively selective inhibitor of nNOS, demonstrating significant neuroprotective properties in various disease models. This compound belongs to the class of bicyclic aromatic inhibitors that exert their effects through a unique mechanism involving conformational changes at the Glu371 residue, altering the structural dynamics of the NOS active site and effectively reducing enzyme activity.
The development of selective NOS inhibitors has gained considerable attention in pharmacological research due to the diverse roles of NO in both physiological and pathological processes. Excessive NO production, particularly from nNOS, has been implicated in neurodegenerative conditions, stroke pathology, and other neurological disorders. 3-Br-7-NI has shown promise in preclinical studies by effectively crossing the blood-brain barrier and demonstrating neuroprotective effects without significantly affecting blood pressure, a common limitation with non-selective NOS inhibitors. Its mechanism of action represents an innovative approach to inhibitor design that exploits structural flexibility rather than merely competing with substrate binding at the conserved active site [1] [2].
The Glu371 residue in nitric oxide synthase plays a critical role in substrate recognition and binding, normally forming bidentate hydrogen bonds with the substrate L-arginine. This specific interaction is essential for proper positioning of the substrate for catalysis. However, 3-Br-7-NI and related bicyclic aromatic inhibitors possess only one hydrogen bond donor, rendering them incapable of forming the same bidentate interactions as the native substrate. This limitation triggers a significant conformational rearrangement where the Glu371 side chain swings outward toward one of the heme propionate groups. This structural shift creates an active site with altered molecular recognition properties, effectively reducing the enzyme's catalytic efficiency [3] [4].
The energy cost associated with this conformational change has been quantitatively measured at approximately 1-2 kcal/mol, based on inhibitor binding constants comparing wild-type and E371A mutant proteins. This energetic penalty is offset by the inhibitor's ability to form favorable interactions within the reconfigured active site. Specifically, these inhibitors gain binding affinity through π-stacking interactions above the heme group and by replacing both intramolecular (Glu371-Met368) and intermolecular (substrate-Trp366) hydrogen bonds that support the β-sheet architecture underlying the active site. The planarity of the inhibitor molecule plays a crucial role in binding efficiency, with high-affinity inhibitors in this class adopting a planar configuration when bound to NOS, while weaker inhibitors tend to be nonplanar [3] [5].
The conformational change induced by 3-Br-7-NI has far-reaching consequences beyond merely blocking substrate access. The repositioning of Glu371 perturbs the heme propionate environment, which subsequently disrupts the critical interaction between the heme cofactor and tetrahydrobiopterin (BH4), an essential NOS cofactor. This secondary disruption further compromises enzyme function by affecting the electron transfer processes necessary for NO synthesis. Crystal structures of eNOS complexed with 3-Br-7-NI resolved at 1.65 Å resolution reveal how these structural alterations effectively inactivate the enzyme through a multi-step mechanism that extends beyond simple competitive inhibition [6].
Interestingly, isozyme-specific differences have been observed in the structural response to these inhibitors. While the Glu371 conformational change occurs across all NOS isoforms, variations in the pterin cofactor site, heme propionate environment, and precise inhibitor positioning contribute to differences in inhibitor potency and selectivity between nNOS, eNOS, and iNOS. These structural variations provide opportunities for developing more selective inhibitors that can discriminate between NOS isoforms despite their highly conserved active sites. Computational docking studies have successfully predicted the Glu371 conformational change and inhibitor-binding orientations, validating a combined crystallographic and computational approach to isozyme-specific NOS inhibitor design [3] [4].
The following table summarizes the key structural and binding characteristics of 3-Br-7-NI and related NOS inhibitors, based on experimental data from crystallographic and biochemical analyses:
Table 1: Comparative Analysis of NOS Inhibitors and Their Binding Properties
| Inhibitor | NOS Isoform Selectivity | Binding Affinity | Glu371 Conformational Change | Key Structural Features | Planarity in Bound State |
|---|---|---|---|---|---|
| This compound | Selective for nNOS | High (most potent in nitroindazole series) | Yes - complete swing outward | Bromo substitution enhances potency | Planar |
| 7-Nitroindazole | Preferential for nNOS | Moderate | Yes | Single nitro group at position 7 | Planar |
| 6-Nitroindazole | Weakly selective | Lower than 7-nitro isomers | Yes | Nitro group at position 6 | Moderately planar |
| 5-Nitroindazole | Non-selective | Weak | Yes | Nitro group at position 5 | Non-planar |
| Chlorzoxazone | Non-selective | Moderate | Yes | Benzoxazolone structure | Non-planar |
The bromo substitution at the 3-position in 3-Br-7-NI significantly enhances its inhibitory potency compared to the parent 7-nitroindazole compound. This enhancement arises from improved hydrophobic interactions and better shape complementarity within the reconfigured active site pocket. The strategic placement of both bromo and nitro groups on the indazole ring creates an optimal electron distribution profile that strengthens π-stacking interactions above the heme plane. These structure-activity relationships demonstrate how subtle modifications to the inhibitor scaffold can significantly impact binding affinity and isoform selectivity without altering the fundamental mechanism of action involving Glu371 conformational changes [3] [7].
The planarity of the inhibitor molecule when bound to NOS emerges as a critical determinant of binding affinity from comparative analyses. High-affinity inhibitors like 3-Br-7-NI adopt a planar configuration when complexed with NOS, allowing for optimal π-stacking interactions with the heme cofactor and surrounding aromatic residues. In contrast, weaker inhibitors such as 5-nitroindazole and chlorzoxazone exhibit non-planar geometries that reduce these stacking interactions and consequently diminish binding affinity. This relationship between planarity and potency provides important guidance for future inhibitor design, suggesting that maintaining molecular planarity should be a key consideration in developing novel NOS inhibitors [3] [5].
X-ray crystallography has been instrumental in elucidating the structural mechanism of 3-Br-7-NI and related inhibitors. The experimental protocol typically involves cocrystallizing the NOS oxygenase domain (either nNOS or eNOS) with the inhibitor of interest. Researchers have reported ten novel crystal structures of inducible and endothelial NOS oxygenase domains complexed with chlorzoxazone and four nitroindazoles, including 3-Br-7-NI. These structures were solved at resolutions ranging from 1.65 Å to 2.2 Å, providing atomic-level detail of the inhibitor-enzyme interactions. Data collection is typically performed using synchrotron radiation sources with crystals flash-cooled to cryogenic temperatures (100 K) to reduce radiation damage. The diffraction data are processed using specialized software such as HKL-2000 or XDS, followed by structure solution using molecular replacement with existing NOS structures as search models [3] [4] [6].
Structure refinement involves iterative cycles of model building and optimization using programs like CNS or PHENIX, with careful attention to the electron density around the active site and inhibitor binding region. The quality of the final models is validated using molecular geometry checks and Ramachandran plots. This approach has directly revealed the conformational switch in Glu371 and associated structural rearrangements in the active site. Additionally, comparative analysis of multiple inhibitor complexes allows researchers to identify conserved and variable aspects of the binding mode, providing insights for structure-based drug design. The technical success of these studies demonstrates the power of crystallography in capturing flexible structural elements and mapping allosteric effects that extend from the active site to distal regions of the enzyme [4] [5].
Computational methods provide valuable complementary approaches to experimental techniques for studying NOS inhibitor mechanisms. Molecular docking simulations have successfully predicted the binding orientations of 3-Br-7-NI and related compounds, including the characteristic Glu371 conformational change. These computational protocols typically begin with protein preparation involving the addition of hydrogen atoms, assignment of partial charges, and definition of flexible residue regions (particularly Glu371). The inhibitor structures are optimized using molecular mechanics force fields or semi-empirical quantum chemical methods to determine their lowest energy conformations [3] [5].
The docking calculations often employ Lamarckian genetic algorithms as implemented in programs like AutoDock, which allow for flexible ligand binding and limited protein flexibility. The docking predictions are validated by comparison with experimental crystal structures, with most studies reporting good agreement between predicted and observed binding modes. For binding energy calculations, researchers use both empirical scoring functions and more rigorous free energy perturbation methods. The computational analyses have been particularly valuable in estimating the energetic cost of the Glu371 conformational change (1-2 kcal/mol) and decomposing the contributions of various interactions (π-stacking, hydrogen bonding, hydrophobic effects) to overall binding affinity. These integrated computational and crystallographic approaches support rational design of isoform-specific NOS inhibitors by enabling virtual screening of compound libraries and prediction of selectivity determinants [5].
The neuroprotective properties of 3-Br-7-NI have been extensively demonstrated in various animal models of neurological disease. In models of cerebral ischemic injury complicated by diabetes, 3-Br-7-NI (administered at 30 mg/kg, intraperitoneally) significantly reduced cerebral infarct volume, decreased brain edema, and improved functional recovery from neurological deficits. The neuroprotection was associated with reduced endoplasmic reticulum (ER) stress, as evidenced by decreased expression of ER stress markers GRP78 and CHOP, along with diminished DNA fragmentation in the ischemic penumbra region. These findings suggest that the benefits of 3-Br-7-NI extend beyond simple enzyme inhibition to include modulation of downstream stress pathways that contribute to neuronal death [2].
In addition to its effects in stroke models, 3-Br-7-NI has shown significant impact on cognitive functions in normal animals. Chronic administration (20 mg/kg/day for 5 days) impaired spatial learning and memory performance in the Morris water maze task, without affecting locomotor activity or blood pressure. This impairment was reversed by concomitant administration of L-arginine, confirming that the effect is NO-dependent. Interestingly, 3-Br-7-NI treatment prevented the training-induced increase in brain-derived neurotrophic factor (BDNF) mRNA expression in the hippocampus, suggesting a mechanism involving regulation of neurotrophic factor expression. These results highlight the complex role of nNOS-derived NO in memory formation and cognitive processes [1].
Table 2: Biological Effects of 3-Br-7-NI in Various Disease Models
| Disease Model | Dosage Regimen | Observed Effects | Molecular Mechanisms | Functional Outcomes |
|---|---|---|---|---|
| Diabetic Stroke | 30 mg/kg, i.p., single dose | Reduced infarct volume, decreased edema | Inhibition of ER stress (↓GRP78, ↓CHOP), reduced apoptosis | Improved neurological function, reduced functional deficits |
| Spatial Learning | 20 mg/kg/day, i.p., 5 days | Impaired acquisition and recall in water maze | Prevention of training-induced BDNF increase in hippocampus | NO-dependent spatial memory impairment |
| Parkinson's Disease | Literature reports | Neuroprotection | Reduced nitrosative stress in dopaminergic neurons | Preservation of motor function |
The following diagram illustrates the integrated experimental approach for evaluating NOS inhibitors like 3-Br-7-NI:
For researchers intending to study 3-Br-7-NI in experimental systems, the compound is commercially available with a stated purity of ≥98% and is typically supplied as a solid powder. It is soluble to 100 mM in DMSO and to 50 mM in ethanol, allowing for preparation of concentrated stock solutions for in vitro studies. For cellular assays, stock solutions are generally diluted in aqueous buffers, though the final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. In animal studies, 3-Br-7-NI has been administered intraperitoneally at doses ranging from 20-30 mg/kg/day, with effects observed following both acute and chronic (5-day) regimens. The compound should be stored desiccated at +4°C to maintain stability, and fresh solutions should be prepared for each experiment [1] [7] [2].
When interpreting results obtained with 3-Br-7-NI, researchers should consider several important factors. Although 3-Br-7-NI shows selectivity for nNOS over eNOS and iNOS, it is not absolutely specific and may affect other NOS isoforms at higher concentrations. Appropriate controls including L-arginine reversal experiments should be included to confirm NO-dependent effects. The timing of administration is critical in disease models, with optimal efficacy observed when given before or shortly after ischemic insult. Researchers should also note that the inhibitory effects extend beyond immediate enzyme activity to include downstream signaling pathways, particularly those involving ER stress and apoptotic mechanisms. These considerations are essential for proper experimental design and accurate interpretation of results obtained with this inhibitor [1] [2].
The unique mechanism by which 3-Br-7-NI induces conformational changes in NOS, particularly the swing-out movement of Glu371, represents an innovative approach to inhibitor design that transcends traditional active-site competition. This mechanism demonstrates how structural plasticity in enzymes can be exploited for developing selective inhibitors, even when active sites are highly conserved across isoforms. The integrated crystallographic and computational analyses of 3-Br-7-NI binding provide a robust framework for understanding structure-activity relationships in this class of compounds and offer valuable insights for future drug discovery efforts targeting NOS and other enzymes with similar structural features.
To help you select the right research tool, the table below compares 3-Bromo-7-nitroindazole with other common classes of NOS inhibitors, highlighting differences in selectivity and typical experimental effects.
| Inhibitor | Selectivity Profile | Key Experimental Findings & Notes |
|---|
| This compound | Selective nNOS inhibitor [1] [2] | - Spatial Memory: Impaired acquisition and retention in Morris water maze [3] [1].
Here is a summary of foundational experimental data and methodologies for this compound from the research literature.
| Experimental Context | Species/Model | Dosage & Administration | Key Outcome Measures | Results |
|---|
| Spatial Learning & Memory [3] | Male Wistar rats | 20 mg/kg/day, i.p., for 5 days | - Morris Water Maze: Escape latency, time in target quadrant [3].
This diagram illustrates the role of nNOS in synaptic plasticity and how this compound exerts its effects.
The following table summarizes the available quantitative data on the inhibition of different NOS isoforms by this compound.
| NOS Isoform | Inhibition Measurement (IC50 or Ki) | Experimental System | Source |
|---|---|---|---|
| nNOS (Neuronal) | IC50 = 0.17 µM [1] | Purified enzyme (species not specified) | ProbeChem |
| iNOS (Inducible) | IC50 = 0.29 µM [1] | Purified enzyme (species not specified) | ProbeChem |
| eNOS (Endothelial) | IC50 = 0.86 µM [1] | Purified bovine enzyme | ProbeChem |
| nNOS | Ki values showed no significant variation among isoforms for both human and non-human NOS [2] | Purified human NOS isozymes | University of Waterloo Thesis |
| nNOS | A more potent and selective inhibitor of nNOS than eNOS or iNOS [3] [4] | Described as a general property | Fisher Scientific, Chemsrc |
To ensure the reproducibility of experiments and a critical understanding of the data, here are the methodologies from key studies.
In Vitro Enzyme Inhibition Assay (Oxyhemoglobin Capture) [2]
In Vivo Central Administration in Rats [5]
The following diagram illustrates the basic signaling pathway of nitric oxide (NO) production and the specific point of inhibition by this compound.
The search indicates that the selectivity of this compound can be context-dependent. While it is a well-characterized and useful tool for inhibiting nNOS in various animal models [5] [6] [7], data from purified human enzymes suggests its selectivity over other isoforms may be less pronounced [2]. This is a critical consideration for translational drug development.
The following tables consolidate key experimental findings for 3-Bromo-7-nitroindazole.
Table 1: In Vitro Efficacy Data
| Experimental Context | Measurement / Effect | Result / Value | Citation |
|---|---|---|---|
| Mouse RAW 264.7 cells (macrophages) | IC50 for inhibition of LPS & gamma-IFN-stimulated nitrite accumulation | 80 μM | [1] |
Table 2: In Vivo Efficacy Data in Rodent Models
| Disease Model | Dosage & Administration | Key Effects | Citation |
|---|---|---|---|
| Spatial Learning & Memory (Rat) | 20 mg/kg/day, i.p., for 5 days | Impaired acquisition and recall in Morris water maze task; Prevented training-induced increase in hippocampal BDNF mRNA. | [2] [1] |
| Ischemic Stroke in Diabetic Rats | 3, 10, and 30 mg/kg, i.p. | Attenuated brain ischemic injury; reduced cerebral infarct and edema; improved neurological function. | [1] |
| Depression-like Behavior (Rat) | 20 mg/kg/day, i.p., for 5 weeks | Inhibited chronic unpredictable mild stress-induced depression-like behavior. | [1] |
| Cerebral Blood Flow (Newborn Pigs) | Not specified, i.v. | Extended the upper limit of cerebral blood flow autoregulation during hypertension. | [3] |
Here are the methodologies for some of the core experiments cited in the tables.
This compound is a selective inhibitor of neuronal Nitric Oxide Synthase (nNOS) [1]. It acts by reducing the synthesis of the intercellular messenger Nitric Oxide (NO) in the brain and body [2] [1]. The following diagram illustrates the key signaling pathway affected by its inhibition.
The experimental workflow for validating the effects of this compound typically progresses from molecular assays to complex animal models, as visualized below.
| Property | Description |
|---|---|
| IUPAC Name | 3-bromo-7-nitro-1H-indazole [1] |
| Chemical Formula | C₇H₄BrN₃O₂ [1] |
| Molecular Weight | 242.03 g/mol [1] |
| Mechanism of Action | Potent and selective inhibitor of neuronal Nitric Oxide Synthase (nNOS) [2] [3] [4]. |
| Primary Research Applications | Neuroscience (learning, memory, aggression, neuroprotection) [2] [3] [5], Plant Biology (blue light signaling) [6]. |
| Key Experimental Findings | Impairs spatial learning/memory in rats [2], attenuates brain injury in diabetic stroke models [5], impairs maternal aggression in voles [3]. |
The following table outlines the key experimental setups from the research, which are crucial for understanding the context of the efficacy data.
| Research Context | Experimental Model | Dosage & Administration | Key Outcome Measures |
|---|---|---|---|
| Spatial Learning & Memory [2] | Male rats (Morris water maze) | 20 mg/kg/day, intraperitoneal injection, for 5 days. | Impaired acquisition and performance in maze tasks; no change in locomotor activity. |
| Diabetic Stroke [5] | Type 2 diabetic rats (High-Fat Diet + Streptozotocin), Middle Cerebral Artery Occlusion (MCAO) model. | 3, 10, and 30 mg/kg, intraperitoneal injection. | Reduced cerebral infarct size, decreased brain edema, improved neurological function, inhibition of ER stress. |
| Maternal Aggression [3] | Lactating female prairie voles. | 20 mg/kg, subcutaneous injection. | Significant reduction in aggressive behaviors (attacks, sideways postures, chasing). |
| Plant Blue Light Signaling [6] | Arabidopsis seedlings. | Grown on agar medium containing 3B7N (concentration not specified). | Inhibited translation of ribosome-related genes in response to blue light, similar to cry1cry2 mutants. |
The diagram below illustrates the primary neuro-specific mechanism of action of 3B7N and its consequences, as identified in the research.
| Compound Name | Primary Target | Binding Affinity / Inhibition Constant (Ki/IC₅₀) | Key Computational/Experimental Findings |
|---|---|---|---|
| 3-Bromo-7-nitroindazole | Neuronal Nitric Oxide Synthase (nNOS) [1] [2] | Potent inhibitor of rat cerebellar nNOS [2] | • Docking to iNOS (PDB: 1M9T): Binding Energy (ΔGbind) = -9.4 kcal/mol [3]. |
| 7-Nitroindazole | nNOS [2] | Less potent than this compound [2] | Information from search results is limited. |
| Quercetin | Inducible NOS (iNOS) [3] | Predicted IC₅₀ = 76.79 µM [3] | • Docking to iNOS (PDB: 1M9T): Binding Energy (ΔGbind) = -9.0 kcal/mol [3]. • Poor predicted absorption/distribution (HIA: 63.5%) [3]. |
The following diagram illustrates the relationship between this compound, its primary target nNOS, and the functional consequence of its inhibition that was experimentally validated.
The table below summarizes the key crystallographic structures of 3-Br-7-NI bound to NOS.
| PDB ID | Protein Source | Resolution | Key Finding / Inhibition Mechanism | Ligand Code | Reference |
|---|---|---|---|---|---|
| 1M9R [1] | Human endothelial NOS (eNOS) | 2.56 Å | Induces conformational change in Glu361, can bind to active and pterin sites. [1] [2] | INE [1] | Rosenfeld et al. (2002), Biochemistry [1] |
| 4UQS [3] | Bacillus subtilis NOS (bsNOS) | 2.15 Å | Used to analyze inhibitor binding and assist in identifying native redox partners. [3] | INE [3] | Holden et al. (2014), JBC [3] |
| Not Specified [4] | Endothelial NOS (eNOS) | 1.65 Å | Adopts altered conformation; key glutamate residue swings out, perturbing heme propionate and eliminating cofactor interaction. [4] | Information missing from source | Fedorov et al. (2001), Biochemistry [4] |
Crystallographic analyses reveal that 3-Br-7-NI inhibits NOS through a novel, indirect mechanism rather than simply competing with the substrate in the active site. [4]
The diagram below illustrates this unique inactivation mechanism.
3-Br-7-NI is widely used in research as a selective inhibitor of neuronal NOS (nNOS). Preclinical studies have demonstrated its neuroprotective properties, providing a rationale for its structural investigation.
The general methodology for determining the NOS/3-Br-7-NI complex structures involves standard protein crystallography techniques, as referenced in the PDB entries. [1] [3]
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